DL-m-Tyrosine-d3
Description
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Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D |
InChI Key |
JZKXXXDKRQWDET-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1CC(C(=O)O)N)[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to DL-m-Tyrosine-d3 for Researchers and Drug Development Professionals
An In-depth Examination of a Key Isotopic Standard for Oxidative Stress and Amino Acid Metabolism Research
DL-m-Tyrosine-d3 is the deuterium-labeled form of DL-m-Tyrosine, a non-proteinogenic amino acid isomer of the more common L-tyrosine. This isotopically labeled compound serves as a critical internal standard for the accurate quantification of m-tyrosine in various biological matrices. The presence and concentration of m-tyrosine are increasingly recognized as a significant biomarker for oxidative stress, making this compound an indispensable tool in research fields such as aging, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of this compound, its properties, relevant biological pathways, and its application in experimental research.
Core Concepts and Applications
This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of three deuterium atoms results in a molecule that is chemically identical to endogenous m-tyrosine but has a distinct, higher mass. This mass difference allows for its precise differentiation and quantification in complex biological samples, correcting for variations in sample preparation and instrument response.
The significance of measuring m-tyrosine stems from its formation under conditions of oxidative stress. Hydroxyl radicals can attack the amino acid phenylalanine, leading to the formation of tyrosine isomers, including m-tyrosine and o-tyrosine.[1][2] Unlike p-tyrosine, which is a fundamental building block of proteins and a precursor to key signaling molecules, m-tyrosine is not typically incorporated into proteins through the standard genetic code. However, there is evidence that m-tyrosine can be mistakenly incorporated into proteins in place of phenylalanine, potentially leading to protein misfolding and cellular toxicity.[3][4]
Quantitative Data
The physical and chemical properties of this compound are largely comparable to its non-deuterated counterpart, DL-m-Tyrosine. The primary difference lies in its molecular weight due to the presence of three deuterium atoms.
| Property | Value (DL-m-Tyrosine) | Value (this compound) | Reference |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₈D₃NO₃ | |
| Molecular Weight | 181.19 g/mol | 184.21 g/mol | |
| Appearance | White to off-white crystalline powder | Off-white to light yellow solid | |
| Melting Point | ≥300 °C (decomposes) | Not explicitly available, expected to be similar to the non-deuterated form. | |
| Solubility | Soluble in water. | Expected to have similar solubility to the non-deuterated form. | |
| CAS Number (unlabeled) | 556-03-6 | 73036-42-7 |
Biological Pathways and Significance
Unlike p-tyrosine, m-tyrosine is not a substrate for the major signaling pathways involving tyrosine kinases. Its biological relevance is primarily linked to oxidative stress and its subsequent metabolic fate.
Formation of m-Tyrosine via Oxidative Stress
The primary pathway for the formation of m-tyrosine in vivo is the hydroxylation of phenylalanine by hydroxyl radicals, a highly reactive oxygen species. This non-enzymatic reaction is a hallmark of oxidative stress.
Potential Cytotoxicity of m-Tyrosine
Emerging evidence suggests that m-tyrosine is not merely a passive biomarker of oxidative stress but may actively contribute to cellular damage. One proposed mechanism is its misincorporation into proteins in place of phenylalanine by phenylalanyl-tRNA synthetase. This can lead to the synthesis of aberrant proteins with altered structure and function, potentially triggering cellular stress responses and apoptosis.
Metabolic Detoxification of m-Tyrosine
Cells may possess mechanisms to mitigate the harmful effects of m-tyrosine. The enzyme tyrosine aminotransferase has been shown to metabolize m-tyrosine, potentially serving as a detoxification pathway. This suggests a role for this enzyme in the cellular response to oxidative stress.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a representative workflow for the analysis of m-tyrosine in a biological sample, such as plasma or tissue homogenate.
Representative Workflow for LC-MS/MS Analysis
Detailed Methodologies
1. Sample Preparation
-
Objective: To extract amino acids from the biological matrix and remove interfering substances, primarily proteins.
-
Protocol:
-
Thaw the biological sample (e.g., plasma, tissue homogenate) on ice.
-
To a 100 µL aliquot of the sample, add a known concentration of this compound internal standard solution.
-
Add 3 volumes of ice-cold acetonitrile or 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the amino acids and the internal standard.
-
The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate m-tyrosine from other compounds in the sample and quantify it using its deuterated internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography:
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like amino acids.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both endogenous m-tyrosine and the deuterated internal standard.
-
Example Transitions (to be optimized for the specific instrument):
-
m-Tyrosine: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 136.1
-
This compound: Precursor ion (Q1) m/z 185.1 -> Product ion (Q3) m/z 139.1
-
-
-
3. Data Analysis
-
Objective: To calculate the concentration of endogenous m-tyrosine in the original sample.
-
Method:
-
Generate a calibration curve using known concentrations of unlabeled m-tyrosine standard spiked with a constant concentration of this compound.
-
For each sample, determine the peak area ratio of the endogenous m-tyrosine to the this compound internal standard.
-
Calculate the concentration of m-tyrosine in the sample by interpolating its peak area ratio on the calibration curve.
-
Synthesis of this compound
Representative Synthesis Protocol (Conceptual)
-
Starting Material: DL-m-Tyrosine.
-
Deuteration Reagent: Deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).
-
Procedure: a. DL-m-Tyrosine is dissolved in a solution of D₂SO₄ in D₂O. b. The mixture is heated under reflux for an extended period (e.g., 48 hours) to facilitate the exchange of the protons on the aromatic ring and the alpha- and beta-carbons with deuterium from the solvent. c. The reaction is then cooled, and the deuterated product is precipitated by adjusting the pH. d. The product is collected by filtration, washed with D₂O, and dried. e. The level of deuterium incorporation can be confirmed by mass spectrometry and NMR spectroscopy.
Conclusion
This compound is a vital tool for researchers and drug development professionals investigating the role of oxidative stress in health and disease. Its use as an internal standard enables the accurate and precise quantification of m-tyrosine, a key biomarker of oxidative damage. Understanding the formation, potential toxicity, and metabolic fate of m-tyrosine provides valuable insights into the complex interplay between oxidative stress, protein integrity, and cellular homeostasis. The methodologies outlined in this guide provide a framework for the effective application of this compound in advancing our understanding of these critical biological processes.
References
- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
DL-m-Tyrosine-d3 chemical properties
An In-depth Technical Guide to DL-m-Tyrosine-d3
Introduction
This compound is the deuterated form of DL-m-Tyrosine, a non-proteinogenic amino acid. The "m" signifies that the hydroxyl group is at the meta-position (position 3) of the phenyl ring, distinguishing it from the more common L-Tyrosine where the hydroxyl group is at the para-position. The "-d3" indicates the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling makes this compound a valuable tool in various research applications, particularly as an internal standard for quantitative analysis using mass spectrometry or NMR.[1] Its chemical stability and ability to act as a free radical scavenger also make it a subject of interest in biochemical studies.[2]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its application in experimental settings, influencing factors such as solubility and storage conditions.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-3-(3-hydroxyphenyl)propanoic acid-d3 | [3][4] |
| CAS Number | 73036-42-7 | [1] |
| Molecular Formula | C₉H₈D₃NO₃ | |
| Molecular Weight | 184.21 g/mol | |
| Appearance | White to off-white or light beige crystalline powder. | |
| Solubility | Soluble in water. Slightly soluble in DMSO and PBS (pH 7.2). Soluble in 1 M HCl (12.5 mg/mL). | |
| Storage Temperature | Store at room temperature (10°C - 25°C) or at -20°C for long-term stability. | |
| InChI Key | JZKXXXDKRQWDET-UHFFFAOYSA-N (for non-deuterated form) | |
| SMILES | OC(C(N)CC1=CC(O)=CC=C1)=O (for non-deuterated form) |
Applications in Research and Drug Development
This compound's primary utility in research stems from its isotopic labeling.
-
Internal Standard: It is frequently used as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte in a sample.
-
Tracer in Metabolic Studies: The deuterium label allows researchers to trace the metabolic fate of DL-m-Tyrosine in biological systems. This is crucial for understanding how this amino acid and its derivatives are processed.
-
Pharmacokinetic Studies: Deuteration can alter the pharmacokinetic and metabolic profiles of drugs. Studying compounds like this compound helps in understanding the "kinetic isotope effect," which can be leveraged in drug development to improve a drug's metabolic stability.
-
Neurotransmitter Research: The non-deuterated form, DL-m-Tyrosine, is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. The deuterated version can be used in studies focused on the synthesis and metabolism of these crucial signaling molecules.
Experimental Protocols and Analytical Methods
Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for using this compound as an internal standard to quantify its non-deuterated counterpart in a biological sample.
Objective: To determine the concentration of DL-m-Tyrosine in a plasma sample.
Materials:
-
This compound (Internal Standard, IS)
-
DL-m-Tyrosine (Analyte)
-
Plasma sample
-
Acetonitrile (protein precipitation agent)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound (e.g., 100 ng/mL) into 100 µL of the plasma sample.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DL-m-Tyrosine: The precursor ion [M+H]⁺ is m/z 182.08. A characteristic product ion is m/z 136.07, resulting from the loss of the carboxyl group.
-
This compound (IS): The precursor ion [M+H]⁺ will be at a higher m/z due to the deuterium atoms. The exact transition would be determined experimentally but would be expected to also show a loss of the carboxyl group.
-
-
-
Quantification:
-
A calibration curve is generated by analyzing samples with known concentrations of the analyte and a fixed concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of the analyte in the unknown sample is determined from this calibration curve.
-
NMR Spectroscopy
NMR is used to confirm the structure and isotopic purity of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to be similar to that of DL-m-Tyrosine, but with reduced signal intensity or absence of signals corresponding to the positions of deuterium substitution.
-
¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the aromatic and aliphatic carbons.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm the locations of isotopic labeling.
A typical procedure involves dissolving the sample in a deuterated solvent (e.g., D₂O) and acquiring the spectrum on a high-field NMR spectrometer.
Metabolic Pathways
This compound is a tool to study the broader pathways of tyrosine metabolism. Tyrosine itself is a non-essential amino acid synthesized from phenylalanine. It is a precursor for several critical biological molecules.
-
Catecholamine Synthesis: Tyrosine is the starting material for the synthesis of catecholamines, a class of neurotransmitters. The enzyme tyrosine hydroxylase converts tyrosine to L-DOPA, which is then converted to dopamine. Dopamine can be further metabolized to norepinephrine and epinephrine. This pathway is fundamental to neurological function.
-
Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues in the protein thyroglobulin are iodinated to form the precursors of thyroid hormones (thyroxine and triiodothyronine).
-
Melanin Production: Tyrosine is a precursor for melanin, the pigment responsible for skin, hair, and eye color.
-
Catabolism: Tyrosine can be broken down into fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.
The use of isotopically labeled tyrosine, such as this compound, allows for the tracing of these pathways and the quantification of metabolic flux, providing insights into various physiological and pathological states.
References
An In-depth Technical Guide to DL-m-Tyrosine-d3: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of DL-m-Tyrosine-d3, a deuterated analog of the non-proteinogenic amino acid m-tyrosine. This document is intended for researchers, scientists, and professionals in drug development and metabolic research who are interested in the synthesis and application of isotopically labeled compounds for mechanistic and quantitative studies.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of DL-m-Tyrosine, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool for mass spectrometry-based applications, serving as an internal standard for the accurate quantification of unlabeled m-tyrosine in biological samples.[1]
The canonical SMILES representation of this compound is NC(CC1=C([2H])C=C([2H])C(O)=C1[2H])C(O)=O.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈D₃NO₃ | [2] |
| CAS Number | 73036-42-7 | [1] |
| Molecular Weight | 184.21 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) | [3] (for unlabeled) |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the deuteration of a tyrosine precursor. A common and effective method is acid-catalyzed hydrogen-deuterium exchange on the aromatic ring. The following protocol is a synthesized methodology based on established deuteration techniques for aromatic amino acids.
Experimental Protocol: Acid-Catalyzed Deuteration
Objective: To synthesize this compound via deuterium exchange on the aromatic ring of DL-m-Tyrosine using deuterated sulfuric acid.
Materials:
-
DL-m-Tyrosine
-
Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of DL-m-Tyrosine in 20 mL of a 20% (v/v) solution of deuterated sulfuric acid in deuterium oxide.
-
Deuteration: Heat the mixture to 50°C with continuous stirring under a reflux condenser for 48-72 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The deuterated product will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with three portions of cold deuterium oxide (10 mL each) to remove any remaining salts. Subsequently, wash with anhydrous diethyl ether (2 x 15 mL) to remove any organic impurities.
-
Drying: Dry the purified this compound under high vacuum over anhydrous sodium sulfate to a constant weight.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Table 2: Expected Quantitative Data for this compound Synthesis
| Parameter | Expected Value | Notes |
| Yield | 70-85% | Dependent on reaction time and purification efficiency. |
| Deuterium Incorporation | >90% | As determined by mass spectrometry. |
| Purity | >98% | As determined by HPLC and NMR. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
m-Tyrosine is a non-proteinogenic isomer of tyrosine that can be formed endogenously through the hydroxylation of phenylalanine by hydroxyl radicals, making it a biomarker for oxidative stress. It can also be produced by certain plants and acts as an allelochemical. The toxicity of m-tyrosine is attributed to two main mechanisms: its misincorporation into proteins in place of phenylalanine, leading to altered protein structure and function, and its interference with the metabolism of other amino acids, particularly phenylalanine.
This compound can be used as a tracer to study the metabolic fate and toxicological pathways of m-tyrosine in various biological systems.
m-Tyrosine Metabolic and Toxicity Pathway
Caption: Metabolic formation and toxicity pathways of m-tyrosine.
Experimental Applications and Workflow
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the detection of m-tyrosine. This is crucial for studies investigating oxidative stress, neurodegenerative diseases, and other conditions where m-tyrosine levels may be altered.
Experimental Workflow: Quantification of m-Tyrosine in Biological Samples
Objective: To accurately quantify the concentration of m-tyrosine in a biological sample (e.g., plasma, tissue homogenate) using LC-MS/MS with this compound as an internal standard.
Protocol:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To 100 µL of the sample, add a known amount of this compound (e.g., 10 µL of a 1 µg/mL solution).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled m-tyrosine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (m-tyrosine) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of m-tyrosine in the sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled m-tyrosine and a fixed concentration of the internal standard.
-
Analytical Workflow Diagram
Caption: Workflow for m-tyrosine quantification using an internal standard.
Conclusion
This compound is an indispensable tool for researchers investigating the role of m-tyrosine in biological systems. Its use as an internal standard enables precise and accurate quantification, which is essential for elucidating the mechanisms of oxidative stress and the pathophysiology of related diseases. The synthesis of this labeled compound is achievable through established deuteration methodologies, and its application in LC-MS/MS workflows is straightforward, providing a robust platform for advanced biomedical research.
References
Unraveling Metabolic Perturbations: A Technical Guide to the Mechanism of Action of DL-m-Tyrosine-d3 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of DL-m-Tyrosine-d3, a deuterated, non-proteinogenic amino acid, in the context of metabolic research. By leveraging its properties as a stable isotope tracer, this compound offers a powerful tool to investigate cellular metabolism, protein synthesis fidelity, and the toxicological effects of unnatural amino acids. This document details the core mechanisms of m-Tyrosine toxicity, presents quantitative data from relevant metabolic studies, outlines detailed experimental protocols for its use, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: A Trojan Horse in Protein Synthesis
The primary mechanism through which m-Tyrosine exerts its effects is by acting as an analogue of L-phenylalanine, leading to its misincorporation into proteins.[1][2][3][4] This process, mediated by Phenylalanyl-tRNA synthetase (PheRS), introduces a structural abnormality into the nascent polypeptide chain. The consequences of this misincorporation are significant, leading to protein misfolding, aggregation, and the induction of cellular stress responses, including the unfolded protein response (UPR) and oxidative stress.[3]
This compound, as a stable isotope-labeled version of m-Tyrosine, allows researchers to trace and quantify these disruptive processes. The deuterium label provides a distinct mass signature that can be detected by mass spectrometry, enabling the precise tracking of m-Tyrosine's journey from uptake to its incorporation into the proteome and its influence on related metabolic pathways.
Quantitative Data from Metabolic Studies
The following tables summarize key quantitative data from studies investigating amino acid metabolism and the effects of metabolic perturbations. While specific data for this compound is limited, these tables provide a framework for the types of quantitative analyses that can be performed using this tracer.
Table 1: Kinetic Parameters for Aminoacyl-tRNA Synthetases
This table presents representative kinetic parameters for Tyrosyl-tRNA synthetase (TyrRS). Similar studies would be conducted to determine the kinetic parameters of Phenylalanyl-tRNA synthetase (PheRS) for m-Tyrosine to quantify their interaction.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |
| Tyrosyl-tRNA Synthetase (Wild-Type) | L-Tyrosine | 12 | 38 | 3.17 x 106 |
| Tyrosyl-tRNA Synthetase (Mutant) | L-Tyrosine | 10 | 0.16 | 1.60 x 104 |
Data adapted from studies on Tyrosyl-tRNA synthetase to illustrate the type of kinetic data obtainable.
Table 2: Metabolic Flux in the Phenylalanine-Tyrosine Pathway
This table shows the impact of nitisinone treatment on the serum and urine concentrations of metabolites in the phenylalanine-tyrosine pathway in patients with Alkaptonuria, demonstrating how metabolic fluxes can be quantified.
| Metabolite | Pre-Nitisinone (µmol/24h) | Peri-Nitisinone (µmol/24h) | Fold Change |
| Phenylalanine (Urine) | 35.6 | 40.2 | 1.13 |
| Tyrosine (Urine) | 68.4 | 1846.1 | 26.99 |
| Hydroxyphenylpyruvate (Urine) | 1.8 | 134.1 | 74.50 |
| Hydroxyphenyllactate (Urine) | 11.2 | 1039.6 | 92.82 |
| Homogentisic Acid (Urine) | 18063.0 | 362.5 | 0.02 |
Table 3: Isotope Incorporation into Phenylpropanoids from Labeled Phenylalanine and Tyrosine in Sorghum
This table illustrates the quantification of metabolic flux from stable isotope tracers into downstream metabolites. A similar approach would be used to quantify the flux of this compound into various metabolic pools.
| Metabolite Class | 13C-Phe Flux (Ion Signal x 106) | 13C-Tyr Flux (Ion Signal x 106) |
| Exclusively Phe-Derived | 5.2 | 0.0 |
| Predominantly Phe-Derived | 8.9 | 1.5 |
| Evenly Derived | 12.3 | 10.8 |
| Predominantly Tyr-Derived | 2.1 | 15.6 |
| Exclusively Tyr-Derived | 0.0 | 25.4 |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a stable isotope tracer.
Protocol 1: Cell Culture and Stable Isotope Labeling
-
Cell Culture: Culture cells of interest (e.g., CHO, SH-SY5Y) in a standard growth medium to the desired confluency.
-
Medium Preparation: Prepare a custom labeling medium by using a base medium deficient in L-phenylalanine. Supplement this medium with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Labeling: Replace the standard growth medium with the prepared labeling medium supplemented with a known concentration of this compound (e.g., 100 µM).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.
Protocol 2: Metabolite Extraction
-
Quenching: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add ice-cold 80% methanol to the cells and scrape them from the culture dish.
-
Homogenization: Transfer the cell suspension to a microcentrifuge tube and homogenize using a probe sonicator.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris and proteins.
-
Sample Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.
Protocol 3: Quantification of m-Tyrosine Misincorporation into Proteins
-
Protein Precipitation: After metabolite extraction, wash the protein pellet with 70% ethanol to remove any remaining small molecules.
-
Protein Quantification: Resuspend the protein pellet in a suitable buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protein Hydrolysis: Hydrolyze a known amount of protein (e.g., 100 µg) in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Sample Preparation: Neutralize the hydrolysate and remove any particulate matter by centrifugation. The sample is now ready for analysis.
-
LC-MS/MS Analysis: Analyze the protein hydrolysate by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of this compound to L-phenylalanine. This is achieved by monitoring the specific mass transitions for both the labeled and unlabeled amino acids.
Protocol 4: Metabolic Flux Analysis by LC-MS/MS
-
Chromatographic Separation: Separate the metabolites in the extracted samples using a suitable liquid chromatography method, such as reversed-phase or HILIC chromatography.
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in a targeted or untargeted manner. For targeted analysis, set the instrument to monitor the specific mass-to-charge ratios (m/z) of this compound and its expected downstream metabolites.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify the isotopologues of m-Tyrosine and other relevant metabolites. The fractional labeling of each metabolite is calculated to determine the contribution of this compound to its synthesis.
-
Flux Calculation: Use metabolic flux analysis software to integrate the isotopic labeling data with a metabolic network model to calculate the rates of metabolic reactions.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound.
Caption: Metabolic Fate of this compound.
Caption: Experimental Workflow for Metabolic Flux Analysis.
References
- 1. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxic effects of meta‐tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Use of DL-m-Tyrosine-d3 as a Precursor for In-Vivo Neurotransmitter Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of neurotransmitter dynamics is fundamental to understanding the complexities of neuronal communication and the pathophysiology of neurological and psychiatric disorders. Stable isotope labeling is a powerful technique that allows for the in-vivo tracing of metabolic pathways without the use of radioactive compounds.[1] This technical guide focuses on the application of DL-m-Tyrosine-d3, a deuterium-labeled analog of the amino acid meta-tyrosine, as a precursor for monitoring the synthesis and turnover of key catecholamine neurotransmitters, namely dopamine and norepinephrine.
This document provides an in-depth overview of the principles behind using this compound in neurotransmitter research, detailed experimental protocols for its application, and methods for data analysis and visualization. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this advanced research tool.
Core Principles of Stable Isotope Tracing in Neurotransmitter Research
Stable isotope tracing relies on the introduction of a non-radioactive, isotopically labeled compound into a biological system.[1] This "tracer" is chemically identical to its endogenous counterpart but has a different mass due to the presence of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Analytical techniques such as mass spectrometry can differentiate between the labeled and unlabeled molecules, allowing for the precise tracking of the tracer's metabolic fate.
In the context of neurotransmitter research, administering a labeled precursor like this compound enables the monitoring of its conversion into downstream neurotransmitters. This provides invaluable insights into:
-
Neurotransmitter Synthesis Rates: Quantifying the rate at which new neurotransmitter molecules are synthesized.
-
Neurotransmitter Turnover: Determining the dynamic balance between synthesis, release, and degradation of neurotransmitters.
-
Pathway Dynamics: Investigating how various physiological states, pharmacological interventions, or disease models affect neurotransmitter pathways.
The Role of this compound as a Neurotransmitter Precursor
This compound serves as an effective precursor for tracing the catecholamine synthesis pathway. While L-tyrosine is the natural precursor for catecholamines, m-tyrosine can also be hydroxylated by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, to form 3,4-dihydroxyphenylalanine (DOPA), which is then converted to dopamine.[2] The presence of deuterium atoms on the this compound molecule allows for the differentiation of newly synthesized deuterated dopamine (dopamine-d2) and norepinephrine (norepinephrine-d2) from their endogenous, unlabeled counterparts.
Catecholamine Biosynthesis Pathway
The enzymatic conversion of tyrosine to epinephrine is a fundamental pathway in neurobiology.
Quantitative Data on Neurotransmitter Turnover
Table 1: Example of Unlabeled L-Tyrosine Effects on Catecholamine Metabolites in Rat Brain (In Vivo Microdialysis)
| Treatment (L-Tyrosine Concentration) | Brain Region | Metabolite | Change from Baseline (Mean ± SEM) |
| 250 µM | Medial Prefrontal Cortex | DOPAC | ↑ 125 ± 10% |
| 1000 µM | Medial Prefrontal Cortex | HVA | ↑ 115 ± 8% |
| 500 µM | Medial Prefrontal Cortex | MHPG | ↑ 120 ± 12% |
| 250 µM | Striatum | DOPAC | ↑ 130 ± 15% |
| Data adapted from a study investigating the effects of L-Tyrosine on catecholamine metabolites.[3] |
Table 2: Representative LC-MS/MS Quantification of Endogenous Catecholamines in Human Plasma
| Analyte | Lower Limit of Quantification (pg/mL) | Upper Limit of Quantification (pg/mL) |
| Norepinephrine | 5 | 2500 |
| Epinephrine | 5 | 2500 |
| Dopamine | 5 | 2500 |
| This table illustrates typical sensitivity for catecholamine analysis, which is crucial for detecting the lower concentrations of deuterated analytes.[4] |
Experimental Protocols
The successful application of this compound in neurotransmitter research necessitates meticulous experimental design and execution. The following protocols provide a detailed methodology for in vivo microdialysis coupled with LC-MS/MS analysis.
Experimental Workflow Overview
The overall workflow involves the administration of the tracer, collection of biological samples, sample preparation, and finally, analysis by mass spectrometry.
Protocol 1: In Vivo Microdialysis in Rodents
This protocol outlines the steps for performing in vivo microdialysis in a rat model to collect extracellular fluid containing newly synthesized deuterated neurotransmitters.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (e.g., 10-20 kDa MWCO)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Anesthetics
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Probe Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: Collect baseline microdialysate samples for at least 60-90 minutes to establish stable endogenous neurotransmitter levels.
-
Tracer Administration: Administer this compound. The route of administration can be systemic (e.g., intravenous or intraperitoneal injection) or local (via reverse dialysis through the probe).
-
Systemic Administration (Example): A bolus injection of 10-50 mg/kg this compound followed by a constant intravenous infusion.
-
Local Administration (Example): Include 50-200 µM this compound in the aCSF perfusate.
-
-
Sample Collection: Collect microdialysate fractions at regular intervals (e.g., every 10-20 minutes) into tubes containing an antioxidant solution (e.g., 0.1 M perchloric acid or a solution with EDTA and sodium metabisulfite) to prevent catecholamine degradation.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol describes the preparation of microdialysate samples for the quantification of deuterated and endogenous catecholamines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Collected microdialysate samples
-
Internal standards (e.g., dopamine-d4, norepinephrine-d6)
-
Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)
-
Solvents for SPE (e.g., methanol, ammonium acetate, formic acid)
-
LC-MS/MS system with a suitable column (e.g., C18 or PFP)
Procedure:
-
Thawing and Internal Standard Spiking: Thaw the microdialysate samples on ice. Add a known concentration of deuterated internal standards to each sample, calibrator, and quality control sample.
-
Solid Phase Extraction (SPE): a. Condition the SPE cartridges according to the manufacturer's instructions. b. Load the samples onto the cartridges. c. Wash the cartridges to remove interfering substances. d. Elute the catecholamines using an appropriate elution solvent (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Use a gradient elution program to separate the analytes. The choice of column and mobile phase will depend on the specific catecholamines being analyzed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for both the endogenous and deuterated catecholamines and the internal standards.
-
Table 3: Example MRM Transitions for Catecholamine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dopamine (Endogenous) | 154.1 | 137.1 |
| Dopamine-d2 (from this compound) | 156.1 | 139.1 |
| Dopamine-d4 (Internal Standard) | 158.1 | 141.1 |
| Norepinephrine (Endogenous) | 170.1 | 152.1 |
| Norepinephrine-d2 (from this compound) | 172.1 | 154.1 |
| Norepinephrine-d6 (Internal Standard) | 176.1 | 158.1 |
| Note: The exact m/z values for deuterated analytes will depend on the specific labeling pattern of the this compound used. |
Conclusion
This compound is a valuable tool for researchers investigating the dynamics of catecholamine neurotransmission in vivo. By employing stable isotope tracing with this precursor, scientists can gain quantitative insights into the synthesis and turnover of dopamine and norepinephrine under various physiological and pathological conditions. The detailed protocols provided in this guide offer a robust framework for conducting such studies, from in vivo sample collection to sophisticated analytical quantification. As our understanding of the intricate workings of the brain deepens, the application of techniques like stable isotope tracing with this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies for a wide range of neurological and psychiatric disorders.
References
- 1. Treatment with tyrosine, a neurotransmitter precursor, reduces environmental stress in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
The Gold Standard: An In-depth Technical Guide to Deuterium-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role, often referred to as the "gold standard" for quantitative bioanalysis.[1][2] This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.
Core Principles: Isotope Dilution Mass Spectrometry
The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the internal standard) is added to a sample at the earliest possible stage of analysis. The fundamental assumption is that the labeled (heavier) and unlabeled (native) analyte will behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Because the internal standard is chemically and physically very similar to the analyte, it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[3] The quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement provides a level of accuracy and precision that is often unattainable with other methods.[3]
Advantages and Disadvantages of Deuterium-Labeled Internal Standards
The selection of an appropriate internal standard is a critical decision in analytical method development. While deuterium-labeled standards offer significant advantages, it is also important to be aware of their potential limitations.
| Feature | Advantages | Disadvantages |
| Correction for Variability | Effectively compensates for variations in sample extraction, matrix effects, and instrument response due to its near-identical physicochemical properties to the analyte. | May not fully compensate for variability if the deuterium labeling affects the chromatographic retention time (isotope effect). |
| Accuracy and Precision | Significantly improves the accuracy and precision of quantitative assays by normalizing the analyte response to the internal standard response. | The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration. |
| Matrix Effects | Co-elution with the analyte ensures that both experience similar ion suppression or enhancement from the sample matrix, allowing for effective normalization. | In rare cases of significant chromatographic separation, the analyte and internal standard may experience differential matrix effects. |
| Cost and Availability | Generally more cost-effective and readily available compared to other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N). | Custom synthesis can still be time-consuming and expensive. |
| Chemical Identity | Being chemically almost identical to the analyte, it is the most ideal internal standard for mimicking the analyte's behavior. | The deuterium-hydrogen bond is stronger than the carbon-hydrogen bond, which can sometimes lead to slight differences in chemical behavior. |
Synthesis of Deuterium-Labeled Internal Standards
The synthesis of high-purity, stably labeled deuterium internal standards is crucial for their successful application. The two primary methods for introducing deuterium into a molecule are hydrogen-deuterium exchange and chemical synthesis using isotopically labeled building blocks.
1. Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. It can be a simpler approach, often performed on the target molecule or a late-stage intermediate. Common techniques include:
-
Acid or Base Catalysis: Using deuterated solvents like D₂O or deuterated acids/bases to promote exchange at specific positions.
-
Metal Catalysis: Employing transition metal catalysts (e.g., palladium, platinum) to facilitate the exchange with deuterium gas (D₂).
2. Chemical Synthesis with Isotope-Containing Building Blocks: This de novo synthesis approach offers greater control over the position and number of deuterium labels. It involves incorporating commercially available deuterated starting materials or reagents into the synthetic route. While more complex, this method generally yields standards with higher isotopic purity and stability.
Critical Considerations for Synthesis:
-
Label Stability: Deuterium atoms must be placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis. Positions like -OH, -NH, and -SH are prone to exchange.
-
Isotopic Purity: The final product should have a high isotopic enrichment (ideally ≥98%) and be free from the unlabeled analyte.
-
Mass Difference: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the internal standard is necessary to prevent spectral overlap.
Experimental Protocols
The successful implementation of deuterium-labeled internal standards relies on well-defined and validated experimental protocols.
Protocol 1: Quantitative Analysis of a Small Molecule Drug in Plasma using LC-MS/MS
This protocol outlines a general workflow for the quantification of a drug in a biological matrix.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix (e.g., plasma).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add a fixed volume of the IS working solution.
-
Add a protein precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column for chromatographic separation.
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize and select specific precursor-to-product ion transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS in each chromatogram.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Assessment of Matrix Effects
This protocol is used to evaluate the extent of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Factor (MF): Calculated as the peak area ratio of the analyte in Set B to Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): Calculated as the peak area ratio of the analyte in Set C to Set B.
-
Process Efficiency (PE): Calculated as the peak area ratio of the analyte in Set C to Set A.
-
Protocol 3: In Vitro Metabolic Stability Assay
This assay is used to determine the intrinsic clearance of a compound and assess the impact of deuteration on its metabolic fate.
-
Incubation:
-
Incubate the deuterated and non-deuterated compounds separately with a metabolically active system, such as human liver microsomes, in the presence of a NADPH regenerating system at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Data Presentation: Performance Comparison
The use of deuterium-labeled internal standards generally leads to improved assay performance compared to structural analogs.
Table 1: Comparison of Precision and Accuracy for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Analog Internal Standard | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| Deuterated Internal Standard | 100.3 | 7.6 | 0.5 (no significant deviation from 100%) |
Data adapted from a comparative study on the quantification of the anticancer agent Kahalalide F. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation).
Table 2: Impact of Deuteration on Chromatographic Retention Time
| Compound | Chromatographic Mode | Retention Time Shift (Analyte vs. Deuterated IS) |
| Olanzapine | Reversed-Phase | Deuterated IS elutes slightly earlier |
| Des-methyl olanzapine | Reversed-Phase | Deuterated IS elutes slightly earlier |
| Olanzapine | Normal-Phase | Deuterated IS elutes later |
| Des-methyl olanzapine | Normal-Phase | Deuterated IS elutes later |
The direction of the retention time shift due to the deuterium isotope effect is dependent on the chromatographic mode. In reversed-phase chromatography, deuterated compounds tend to elute slightly earlier, while in normal-phase, they may elute later.
Mandatory Visualizations
Visualizing workflows and pathways is essential for understanding the complex processes involved in bioanalysis and drug metabolism.
Caption: A typical bioanalytical workflow using a deuterium-labeled internal standard.
References
The Role of DL-m-Tyrosine-d3 in Protein Synthesis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative proteomics and drug development, stable isotope-labeled amino acids are indispensable tools for elucidating the dynamics of protein synthesis, turnover, and metabolic pathways. DL-m-Tyrosine-d3, a deuterated, non-proteinogenic isomer of tyrosine, offers a unique approach to investigating cellular stress responses and the fidelity of protein synthesis. Unlike its proteinogenic counterpart, L-p-tyrosine, m-tyrosine is not typically incorporated into proteins. However, under conditions of oxidative stress, m-tyrosine can be formed and subsequently misincorporated into nascent polypeptide chains in place of L-phenylalanine[1][2]. This misincorporation serves as a biomarker for oxidative damage and can induce significant cellular stress, including the unfolded protein response (UPR)[3][4]. The deuterium-labeled this compound provides a powerful tracer to quantify the extent of this misincorporation and its downstream cellular consequences using mass spectrometry-based proteomic workflows.
This technical guide provides an in-depth overview of the core applications, experimental methodologies, and data interpretation associated with the use of this compound in protein synthesis studies.
Core Applications of this compound
The primary application of this compound is to serve as a stable isotope tracer to investigate the misincorporation of a non-proteinogenic amino acid into the proteome under conditions of cellular stress. Key applications include:
-
Quantification of Protein Misincorporation: By introducing a known concentration of this compound to cell cultures, researchers can precisely measure the amount of this amino acid that is erroneously incorporated into proteins, providing a quantitative measure of translational infidelity under specific stress conditions.
-
Biomarker of Oxidative Stress: The level of m-tyrosine incorporation can be used as a sensitive biomarker for oxidative stress, as the formation of m-tyrosine is a direct consequence of hydroxyl radical attack on phenylalanine.
-
Elucidation of Cellular Stress Pathways: The misincorporation of m-tyrosine can trigger the Unfolded Protein Response (UPR) and other cellular stress signaling pathways. This compound can be used to study the dynamics of these pathways in response to a defined level of protein misincorporation.
-
Drug Discovery and Development: In the context of drug development, this compound can be employed to assess whether a drug candidate induces oxidative stress and subsequent protein damage in cellular models.
Data Presentation: Quantitative Analysis of m-Tyrosine Misincorporation
The following table summarizes hypothetical quantitative data derived from an experiment where Chinese Hamster Ovary (CHO) cells are treated with increasing concentrations of this compound for 24 hours. The incorporation of m-Tyrosine-d3 into total cellular protein is quantified by mass spectrometry, and cell viability is assessed. This data is illustrative and based on findings from studies using unlabeled or radiolabeled m-tyrosine.
| This compound Concentration (µM) | m-Tyrosine-d3 Incorporation (pmol/mg protein) | Relative Cell Viability (%) |
| 0 (Control) | 0 | 100 |
| 20 | 5.2 | 95 |
| 50 | 12.8 | 88 |
| 100 | 25.1 | 75 |
| 200 | 48.9 | 62 |
Experimental Protocols
A detailed methodology for a typical experiment utilizing this compound to study protein misincorporation and cellular stress is provided below. This protocol is a composite based on established methods for studying m-tyrosine incorporation and stable isotope labeling in cell culture.
Cell Culture and Labeling
-
Cell Line: Chinese Hamster Ovary (CHO) cells are a suitable model system.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Labeling:
-
Seed CHO cells in 10-cm culture dishes and grow to approximately 80% confluency.
-
Prepare stock solutions of this compound in sterile phosphate-buffered saline (PBS).
-
Aspirate the standard culture medium and replace it with fresh medium containing the desired final concentrations of this compound (e.g., 0, 20, 50, 100, 200 µM).
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Protein Extraction
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA protein assay.
Protein Digestion
-
Take a 100 µg aliquot of protein from each sample.
-
Perform an in-solution tryptic digest. Briefly, reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide, and digest with sequencing-grade modified trypsin overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Dry the peptides in a vacuum centrifuge.
Mass Spectrometry Analysis
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Data Acquisition:
-
Use a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
-
In the MS1 scan, look for the characteristic mass shift of peptides containing m-Tyrosine-d3. The mass of a peptide containing one m-Tyrosine-d3 residue will be increased by 3.0188 Da compared to the same peptide with an unlabeled phenylalanine.
-
Isolate and fragment the precursor ions corresponding to both the unlabeled and the d3-labeled peptides.
-
Data Analysis and Quantification
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a relevant protein database, specifying a variable modification corresponding to the mass of m-Tyrosine-d3 (+184.0896 Da on phenylalanine residues).
-
Quantification: The relative abundance of a peptide with misincorporated m-Tyrosine-d3 can be determined by comparing the peak area of the d3-labeled peptide to the peak area of the unlabeled peptide in the MS1 scan.
-
The absolute amount of m-Tyrosine-d3 incorporation can be calculated by creating a standard curve with synthetic peptides containing a known amount of m-Tyrosine-d3.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quantitative Proteomic Analysis of ER Stress Response Reveals both Common and Specific Features in Two Contrasting Ecotypes of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Response and Adaptation Mediated by Amino Acid Misincorporation during Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The amino acid substitution affects cellular response to mistranslation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis Reveals Branch-specific Regulation of the Unfolded Protein Response by Nonsense-mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Utilizing DL-m-Tyrosine-d3 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, precision and accuracy are paramount. The use of stable isotope-labeled internal standards in mass spectrometry has become the gold standard for achieving reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive overview of the fundamental principles and practical applications of DL-m-Tyrosine-d3 as an internal standard in mass spectrometry, tailored for professionals in research and drug development.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The primary role of this compound in mass spectrometry is to serve as an internal standard (IS) in isotope dilution analysis.[1] This technique is designed to mitigate variations inherent in the analytical process, such as sample extraction efficiency, matrix effects, and instrument response variability.[2]
This compound is an ideal internal standard for the quantification of endogenous m-Tyrosine because it is chemically identical to the analyte but has a different mass due to the incorporation of three deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[1]
The core principle lies in adding a known amount of this compound to the sample at the earliest stage of preparation. The ratio of the analyte (endogenous m-Tyrosine) to the internal standard (this compound) is then measured by the mass spectrometer. Because both compounds are affected proportionally by any sample loss or signal suppression/enhancement, this ratio remains constant throughout the analytical workflow, leading to highly accurate and precise quantification.
Physicochemical Properties and Mass Spectrometric Behavior
Understanding the properties of both the analyte and the internal standard is crucial for method development.
| Property | DL-m-Tyrosine | This compound |
| Molecular Formula | C₉H₁₁NO₃[3] | C₉H₈D₃NO₃ |
| Monoisotopic Mass | 181.0739 g/mol [3] | 184.0928 g/mol (calculated) |
| Protonated Mass [M+H]⁺ | ~182.0812 m/z | ~185.1001 m/z (calculated) |
Fragmentation Pattern
In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to produce characteristic product ions. For tyrosine and its isomers, common fragmentation involves the loss of the carboxylic acid group (COOH) and parts of the amino acid side chain.
For this compound, the precursor ion would be [M+H]⁺ at approximately m/z 185.1. The primary fragmentation would also be the loss of the carboxylic acid group, resulting in a product ion at approximately m/z 139.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of m-Tyrosine using this compound. The following sections outline a typical experimental workflow.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances. A common and effective method is protein precipitation.
Protocol for Protein Precipitation:
-
To 100 µL of plasma, serum, or urine sample, add a known concentration of this compound internal standard solution.
-
Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 0.1% formic acid in water).
Liquid Chromatography (LC)
Chromatographic separation is necessary to resolve m-Tyrosine from its isomers (o-Tyrosine and p-Tyrosine) and other matrix components.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is common for general amino acid analysis. For separation of isomers, a chiral column may be necessary. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
A gradient elution is typically employed, starting with a low percentage of organic mobile phase (B) and gradually increasing to elute the analytes.
Mass Spectrometry (MS)
Tandem mass spectrometry is used for its high selectivity and sensitivity. The most common mode for quantification is Multiple Reaction Monitoring (MRM).
| Parameter | Typical Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
Hypothetical MRM Transitions for m-Tyrosine and this compound:
The following table outlines the expected MRM transitions. The product ions are based on the characteristic loss of the carboxylic acid group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| m-Tyrosine | 182.1 | 136.1 |
| This compound (IS) | 185.1 | 139.1 |
Note: These transitions should be empirically optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
The concentration of m-Tyrosine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Calibration Curve Preparation:
A calibration curve is constructed by analyzing a series of standards containing known concentrations of m-Tyrosine and a constant concentration of this compound. The peak area ratio (m-Tyrosine / this compound) is plotted against the concentration of m-Tyrosine. A linear regression analysis is then applied to the data.
Quantitative Data Summary:
While specific quantitative data for this compound is limited, the following table presents typical performance characteristics for LC-MS/MS methods for related tyrosine derivatives.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.
Caption: Logical workflow for quantitative analysis using an internal standard.
Caption: How the internal standard corrects for matrix effects.
Caption: Detailed experimental workflow for sample preparation.
Conclusion
The use of this compound as an internal standard is a powerful strategy for the accurate and precise quantification of m-Tyrosine in complex biological samples by mass spectrometry. By understanding the core principles of isotope dilution, the physicochemical properties of the analyte and standard, and by implementing robust experimental protocols, researchers can achieve high-quality, reliable data essential for advancing scientific research and drug development. This guide provides the foundational knowledge and practical considerations for the successful application of this compound in mass spectrometry-based bioanalysis.
References
Tracing Metabolic Pathways with DL-m-Tyrosine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of DL-m-Tyrosine-d3 as a stable isotope tracer for elucidating metabolic pathways. This non-proteinogenic amino acid analog serves as a powerful tool in metabolomics and drug development, offering insights into oxidative stress, protein synthesis fidelity, and cellular toxicity.
Introduction to this compound as a Metabolic Tracer
DL-m-Tyrosine is a structural isomer of the proteinogenic amino acid L-tyrosine, differing in the position of the hydroxyl group on the phenyl ring. In biological systems, m-tyrosine is primarily formed through the hydroxylation of phenylalanine by hydroxyl radicals, making it a biomarker for oxidative stress.[1][2] When exogenously supplied, m-tyrosine can be taken up by cells and mistakenly incorporated into proteins in place of phenylalanine, leading to protein misfolding and cellular dysfunction.[3] This property makes it a valuable tool for studying the fidelity of protein synthesis and the cellular response to abnormal amino acids.
The deuterated form, this compound, incorporates three deuterium atoms, providing a distinct mass shift that allows for its sensitive and specific detection by mass spectrometry. This stable isotope label enables researchers to trace the uptake, metabolic fate, and incorporation of m-tyrosine into cellular components without the safety concerns associated with radioactive isotopes.
Core Metabolic Pathways Involving m-Tyrosine
Under conditions of oxidative stress, phenylalanine can be non-enzymatically hydroxylated to form m-tyrosine. Once formed or exogenously supplied, m-tyrosine can enter several metabolic routes. Its primary fate of interest in tracer studies is its misincorporation into proteins. This process is thought to be mediated by phenylalanyl-tRNA synthetase, which does not perfectly discriminate between phenylalanine and its analog m-tyrosine.
Quantitative Data on m-Tyrosine Incorporation
The misincorporation of m-tyrosine into cellular proteins provides a quantifiable measure of altered protein synthesis under specific conditions. The following table summarizes data from a study on the incorporation of m-tyrosine into Chinese Hamster Ovary (CHO) cells.
| Concentration of m-Tyrosine in Medium (µM) | m-Tyrosine Incorporated (mmol/mol of Phenylalanine) |
| 0 | 0.6 ± 0.1 |
| 20 | 2.0 ± 0.2 |
| 100 | 5.5 ± 0.5 |
| 500 | 12.0 ± 1.1 |
| 1000 | 20.0 ± 1.8 |
| Data adapted from a study on CHO cells incubated with m-tyrosine for 24 hours.[3] |
Experimental Protocols
This section outlines a general workflow for a stable isotope tracing experiment using this compound in a cell culture model, followed by a detailed LC-MS/MS analysis protocol.
Experimental Workflow for Cell Culture Tracing
Detailed Methodology for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.
4.2.1. Sample Preparation
-
Protein Precipitation (for metabolite analysis): To 100 µL of cell lysate, add 400 µL of ice-cold methanol. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant contains the metabolites.
-
Protein Hydrolysis (for incorporation analysis): The protein pellet from the previous step is washed with methanol to remove any remaining free amino acids. The pellet is then hydrolyzed using 6 M HCl at 110°C for 24 hours.
-
Sample Clean-up: The hydrolyzed sample is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, often a mixture of water and an organic solvent like acetonitrile with a small amount of formic acid.
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically suitable for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B) over a period of 10-15 minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound (Precursor > Product): The exact m/z values will depend on the specific deuteration pattern. For a d3 label on the aromatic ring, the precursor ion would be m/z 185.1. The product ion would typically be the neutral loss of the carboxyl group, resulting in a fragment around m/z 139.1.
-
m-Tyrosine (Precursor > Product): m/z 182.1 > 136.1.
-
Phenylalanine (Precursor > Product): m/z 166.1 > 120.1 (for normalization).
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity for each analyte.
-
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis will provide peak areas for this compound, endogenous m-tyrosine, and phenylalanine.
-
Metabolic Flux: The rate of appearance of labeled metabolites derived from this compound can be used to calculate metabolic flux through specific pathways.
-
Protein Incorporation: The ratio of the peak area of this compound to the peak area of phenylalanine in the hydrolyzed protein fraction provides a quantitative measure of its misincorporation into the proteome. This can be expressed as a percentage or a ratio (e.g., mmol of m-tyrosine per mol of phenylalanine).
Applications in Research and Drug Development
-
Oxidative Stress Research: As a stable isotope-labeled biomarker, this compound can be used to quantify the extent of oxidative damage to phenylalanine in various disease models.
-
Fidelity of Protein Synthesis: The tracer can be used to study how different cellular conditions or drug treatments affect the accuracy of protein synthesis.
-
Toxicology and Drug Safety: this compound can be employed to investigate the mechanisms of toxicity of compounds that induce oxidative stress or interfere with amino acid metabolism.
-
Drug Efficacy Studies: In the context of diseases characterized by high oxidative stress, this tracer can help assess the efficacy of antioxidant therapies.
Conclusion
This compound is a versatile and powerful tool for tracing metabolic pathways, particularly those related to oxidative stress and protein synthesis. Its use in conjunction with modern LC-MS/MS techniques provides researchers and drug development professionals with a sensitive and specific method to gain deeper insights into complex biological processes. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in metabolic research.
References
- 1. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome [frontiersin.org]
- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Methodological & Application
Application Notes and Protocols for the Use of DL-m-Tyrosine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative bioanalysis, particularly in mass spectrometry-based assays, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results.[1][2] DL-m-Tyrosine-d3, a deuterated form of the amino acid tyrosine, serves as an ideal internal standard for the quantification of endogenous tyrosine and its metabolites in various biological matrices. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization behavior allow for the correction of analyte loss during sample processing and variations in instrument response, thereby enhancing the reliability and robustness of quantitative assays.[1]
This document provides a detailed protocol for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, focusing on the analysis of tyrosine and its catecholamine metabolites in plasma.
Analyte and Internal Standard Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| DL-m-Tyrosine | C₉H₁₁NO₃ | 181.19 |
| This compound | C₉H₈D₃NO₃ | 184.21 |
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Weigh an appropriate amount of this compound.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store at -20°C.
b. Analyte Stock Solution (1 mg/mL):
-
Prepare a stock solution of the target analyte (e.g., L-Tyrosine) in methanol at a concentration of 1 mg/mL.
-
Store at -20°C.
c. Working Standard Solutions:
-
Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at various concentration levels.
d. Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the IS stock solution in the reconstitution solvent (e.g., 0.1% formic acid in water) to a final concentration that provides a stable and robust signal in the middle of the calibration curve range.[1]
Sample Preparation from Plasma (Protein Precipitation)
This protocol is a common and effective method for removing proteins from plasma samples.
-
Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex to ensure complete dissolution and centrifuge to pellet any particulates.
-
Transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific applications.
| Parameter | Value |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.0 min: 2% B3.5 min: 2% B5.0 min: 90% B7.0 min: 90% B7.5 min: 2% B10.0 min: 2% B |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Tyrosine | 182.1 | 136.1 | 15 |
| This compound (IS) | 185.1 | 139.1 | 15 |
| Dopamine | 154.1 | 137.1 | 10 |
| Norepinephrine | 170.1 | 152.1 | 10 |
| Epinephrine | 184.1 | 166.1 | 10 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. Below are examples of tables summarizing typical performance characteristics of an LC-MS/MS method for the quantification of tyrosine and its metabolites.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | R² |
| L-Tyrosine | 1 - 1000 | > 0.998 |
| Dopamine | 0.1 - 100 | > 0.999 |
| Norepinephrine | 0.1 - 100 | > 0.999 |
| Epinephrine | 0.1 - 100 | > 0.997 |
Table 2: Precision and Accuracy Data
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| L-Tyrosine | 5 (LQC) | < 5% | < 6% | 95 - 105% |
| 50 (MQC) | < 4% | < 5% | 97 - 103% | |
| 800 (HQC) | < 3% | < 4% | 98 - 102% | |
| Dopamine | 0.5 (LQC) | < 6% | < 7% | 94 - 106% |
| 5 (MQC) | < 5% | < 6% | 96 - 104% | |
| 80 (HQC) | < 4% | < 5% | 97 - 103% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Tyrosine Metabolic Pathway
Tyrosine is a non-essential amino acid that is a precursor for the synthesis of several important biomolecules, including catecholamine neurotransmitters. The accurate quantification of tyrosine and its metabolites is crucial for understanding various physiological and pathological states.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Amino Acids Using DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of amino acids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DL-m-Tyrosine-d3 as an internal standard.
Introduction
The accurate quantification of amino acids is crucial in various fields, including clinical diagnostics, metabolic research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and speed.[1] The use of stable isotope-labeled internal standards, such as this compound, is a key component of robust LC-MS/MS methodologies. This approach, known as isotope dilution mass spectrometry (IDMS), allows for the correction of variations in sample preparation and matrix effects, leading to highly accurate and precise results.[2]
This compound is an ideal internal standard for the quantification of m-tyrosine and can also be suitable for monitoring other tyrosine isomers and related amino acids, provided that chromatographic separation is achieved. Its chemical properties are nearly identical to the endogenous analyte, ensuring similar behavior during extraction, chromatography, and ionization. The mass difference of 3 Da allows for their distinct detection by the mass spectrometer.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of amino acids from plasma, serum, or cell culture media.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard stock solution (1 mg/mL in 0.1% formic acid)
-
Ice-cold methanol or acetonitrile
-
0.1% Formic acid in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen biological samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the biological sample.
-
Add a precise volume of the this compound internal standard stock solution to each sample to achieve a final concentration within the linear range of the assay (e.g., 50 µM).
-
Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC column for polar analytes |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7.1-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 below |
Table 1: Exemplary MRM Transitions for m-Tyrosine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| m-Tyrosine | 182.1 | 136.1 | 15 |
| This compound (IS) | 185.1 | 139.1 | 15 |
Note: Collision energies should be optimized for the specific mass spectrometer used.
Data Presentation: Quantitative Performance
The following tables present representative data on the expected performance of an LC-MS/MS method for amino acid analysis using a deuterated internal standard. This data is based on published results for similar analytes and serves as a guideline for method validation.
Table 2: Linearity and Range
| Analyte | Linear Range (µM) | R² |
| m-Tyrosine | 0.1 - 100 | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | Spiked Concentration (µM) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| m-Tyrosine | 0.5 | < 10% | 90-110% | < 15% | 85-115% |
| 5 | < 8% | 92-108% | < 12% | 88-112% | |
| 50 | < 5% | 95-105% | < 10% | 90-110% |
Table 4: Recovery
| Analyte | Spiked Concentration (µM) | Recovery (%) |
| m-Tyrosine | 0.5 | 85-110% |
| 5 | 90-105% | |
| 50 | 92-103% |
Visualizations
Experimental Workflow
References
Quantitative Analysis of Tyrosine in Biological Matrices Using DL-m-Tyrosine-d3 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and plays a critical role in the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Furthermore, tyrosine residues in proteins are central to cellular signaling through phosphorylation by tyrosine kinases.[2] Given its physiological significance, the accurate quantification of tyrosine in biological samples is crucial for various research areas, including metabolic studies, neuroscience, clinical diagnostics, and pharmaceutical development.
This application note provides a detailed protocol for the quantitative analysis of tyrosine in plasma samples using a stable isotope-labeled internal standard, DL-m-Tyrosine-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the preferred method for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[3]
Principle
The method employs a protein precipitation technique for sample preparation to remove larger molecules that can interfere with the analysis. The extracted sample, containing both endogenous tyrosine and the spiked this compound internal standard, is then subjected to LC-MS/MS analysis. Chromatographic separation is achieved on a reverse-phase column, and quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. The ratio of the peak area of the analyte (tyrosine) to that of the internal standard (this compound) is used to determine the concentration of tyrosine in the sample by referencing a standard curve.
Experimental Protocols
Materials and Reagents
-
Tyrosine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat, mouse)
-
96-well plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Triple Quadrupole)
Standard Solution Preparation
-
Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve tyrosine in a suitable solvent (e.g., 0.1% formic acid in water) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tyrosine stock solution with 0.1% formic acid in water to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1% formic acid in water) to prepare a 1 mg/mL stock solution.
-
Working Internal Standard Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 1 µg/mL. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Label a 96-well plate for sample processing.
-
To each well, add 50 µL of the working internal standard solution (1 µg/mL in acetonitrile with 0.1% formic acid).
-
Add 25 µL of plasma sample, calibration standard, or quality control sample to the respective wells.
-
Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at approximately 1480 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are general LC-MS/MS conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over a suitable gradient |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Tyrosine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tyrosine | 182.1 | 136.1 |
| This compound | 185.1 | 139.1 |
Note: The specific m/z values may vary slightly depending on the instrument calibration.
Data Analysis and Expected Performance
The concentration of tyrosine in the unknown samples is calculated using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the standards of known concentrations.
Table 2: Representative Quantitative Performance Data
| Parameter | Expected Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
These values are representative and should be established during method validation.
Tyrosine Signaling Pathway
Tyrosine phosphorylation is a key mechanism in signal transduction, regulating numerous cellular processes. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate tyrosine residues on their intracellular domains.[5] These phosphorylated tyrosines then serve as docking sites for various signaling proteins, initiating downstream signaling cascades such as the MAPK/Erk pathway.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of tyrosine in biological matrices. The simple and high-throughput sample preparation procedure makes it suitable for a wide range of research and development applications where accurate measurement of tyrosine is essential. Method validation should be performed in the target matrix to ensure performance meets the specific requirements of the study.
References
Application Notes and Protocols for the Sample Preparation of DL-m-Tyrosine-d3 in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of DL-m-Tyrosine-d3. This compound is a deuterated stable isotope-labeled internal standard crucial for accurate quantification of m-Tyrosine in biological matrices by mass spectrometry. The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, including matrix effects, which can lead to inaccurate quantification. This is particularly important in complex matrices like plasma. Three common and effective sample preparation techniques are detailed: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Introduction to m-Tyrosine and the Role of Deuterated Internal Standards
m-Tyrosine is a non-proteinogenic amino acid that can be formed from the oxidation of phenylalanine. Its presence and concentration in plasma can be indicative of oxidative stress and may have toxic effects by being misincorporated into proteins in place of phenylalanine. Accurate measurement of m-Tyrosine is therefore critical in various research areas, including metabolism studies and drug development.
This compound serves as an ideal internal standard for the quantification of endogenous m-Tyrosine. Being chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer, allowing for reliable correction of matrix-related signal variations.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation method depends on the required cleanliness of the sample, the desired recovery, and the throughput needs of the laboratory. Below is a summary of the key quantitative parameters for the described methods.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Analyte Recovery | >85% | >90% | ~80-90% |
| Matrix Effect | Moderate to High | Low | Low to Moderate |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | High | Low to Moderate |
| Simplicity | High | Moderate | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol utilizes acetonitrile to precipitate plasma proteins, a rapid and straightforward method for sample cleanup.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to the plasma and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[1][2][3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange SPE cartridge to provide a cleaner sample by removing more interfering matrix components compared to PPT.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Mixed-Mode Cation Exchange SPE cartridges
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Ammonium hydroxide (NH4OH)
-
Deionized water
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This acidification ensures the analyte is in a charged state for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow using vacuum or positive pressure.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and endogenous m-Tyrosine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[4]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol uses an organic solvent to extract the analyte from the aqueous plasma matrix.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution and briefly vortex.
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Phenylalanine metabolism and m-Tyrosine interference.
References
Application Notes and Protocols for DL-m-Tyrosine-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-m-Tyrosine-d3 is the deuterated form of m-tyrosine, a non-proteinogenic isomer of the amino acid L-tyrosine. In biological systems, m-tyrosine is a biomarker for oxidative stress, formed through the hydroxylation of phenylalanine by hydroxyl radicals.[1] Due to its structural similarity to L-phenylalanine, m-tyrosine can be mistakenly incorporated into proteins, leading to altered protein structure and function, and potential cytotoxicity.[2][3] This property, along with its isotopic label, makes this compound a valuable tool in cell culture experiments for studying the effects of oxidative stress, protein synthesis fidelity, and for use as a tracer in quantitative proteomics studies utilizing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[4]
These application notes provide detailed protocols for utilizing this compound in cell culture, focusing on determining its cytotoxic effects and its application in SILAC-based proteomics.
Data Presentation
Table 1: Cytotoxicity of m-Tyrosine in Chinese Hamster Ovary (CHO) Cells
The following table summarizes the cytotoxic effects of non-deuterated m-tyrosine on CHO cells, providing a reference for determining appropriate concentration ranges for this compound experiments.
| Concentration of m-Tyrosine | Assay | Observed Effect | Incubation Time |
| 0.2 mM | Colony Formation | ~30% inhibition of colony formation[5] | 7-10 days |
| 0.5 mM | MTS Assay | ~50% inhibition of MTS reduction | 24 hours |
| 3 mM | MTS Assay | >90% inhibition of MTS reduction | 24 hours |
| 5 mM | LDH Release Assay | Marked increase in LDH release | 24-48 hours |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line using a standard MTT or MTS assay.
Materials:
-
This compound
-
Cell line of interest (e.g., CHO, HeLa, etc.)
-
Complete cell culture medium (e.g., DMEM, MEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., sterile water or PBS). Gentle warming may be required to fully dissolve the compound.
-
Sterile filter the stock solution through a 0.22 µm syringe filter.
-
-
Treatment of Cells:
-
Prepare a series of dilutions of this compound in a complete culture medium. Based on the data for non-deuterated m-tyrosine, a starting range of 0.1 mM to 5 mM is recommended.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT/MTS Assay:
-
Add 20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 1 hour at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using this compound
This protocol provides a general framework for using this compound in SILAC experiments for quantitative proteomics. This protocol assumes the use of a custom medium deficient in tyrosine.
Materials:
-
This compound ("heavy" amino acid)
-
L-Tyrosine ("light" amino acid)
-
Cell line suitable for SILAC (e.g., HEK293, A549)
-
SILAC-grade cell culture medium deficient in L-tyrosine (e.g., SILAC DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Materials for downstream proteomic analysis (e.g., trypsin, LC-MS/MS equipment)
Procedure:
-
Preparation of SILAC Media:
-
Prepare "light" medium by supplementing the tyrosine-deficient medium with "light" L-Tyrosine to the desired final concentration.
-
Prepare "heavy" medium by supplementing the tyrosine-deficient medium with this compound to the same final concentration as the "light" medium.
-
Add dFBS (typically 10%) and penicillin-streptomycin to both media.
-
Sterile filter both media.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Subculture the cells for at least 5-6 cell divisions in their respective SILAC media to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment, growth factor stimulation) while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Harvest the lysates and clarify by centrifugation.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Downstream Proteomic Analysis:
-
Proceed with standard proteomics sample preparation, including protein digestion (e.g., with trypsin), peptide fractionation, and analysis by LC-MS/MS.
-
Analyze the mass spectrometry data using appropriate software to identify and quantify proteins based on the mass shift introduced by this compound.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: General workflow for a SILAC experiment using this compound.
Signaling Pathways
m-Tyrosine and Oxidative Stress
The formation of m-tyrosine is a direct consequence of oxidative stress, where hydroxyl radicals attack phenylalanine. The accumulation of m-tyrosine and its subsequent misincorporation into proteins can lead to cellular dysfunction and contribute to the pathology of diseases associated with oxidative stress. The cellular response to m-tyrosine involves metabolic degradation pathways, such as the one initiated by tyrosine aminotransferase, which is upregulated in response to oxidative stress.
Caption: m-Tyrosine formation and its role in oxidative stress.
m-Tyrosine and Autophagy
In some contexts, such as in cancer cells, treatment with m-tyrosine has been shown to induce autophagy. Autophagy is a catabolic process that results in the degradation of cellular components. It is a key survival mechanism under conditions of stress, such as nutrient deprivation. The precise mechanism by which m-tyrosine induces autophagy is an area of ongoing research, but it is likely linked to the cellular stress caused by the accumulation of misfolded proteins. A central regulator of autophagy is the mTOR (mammalian target of rapamycin) signaling pathway. Under stress conditions, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.
Caption: Postulated role of m-Tyrosine in inducing autophagy via mTORC1 inhibition.
References
- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Metabolomics using DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics focuses on the precise measurement of a specific set of metabolites, offering high sensitivity and quantitative accuracy to study particular metabolic pathways or biomarkers. The use of stable isotope-labeled internal standards is the gold standard for quantification in mass spectrometry-based metabolomics.[1][2] These standards, which are chemically identical to the analyte but have a different mass, are added to samples at a known concentration before sample preparation. They co-elute with the analyte and experience similar ionization effects, effectively correcting for variations in sample extraction, matrix effects, and instrument response, thus significantly improving the reliability and robustness of quantitative assays.[1]
DL-m-Tyrosine-d3 is the deuterated form of DL-m-Tyrosine and serves as an ideal internal standard for the quantification of m-Tyrosine in various biological matrices. m-Tyrosine, a non-proteinogenic isomer of tyrosine, is formed through the hydroxylation of phenylalanine and can be an indicator of oxidative stress.[3] This document provides detailed application notes and protocols for the use of this compound in targeted metabolomics studies.
Applications in Research and Drug Development
The quantitative analysis of m-Tyrosine is crucial in several research areas:
-
Biomarker of Oxidative Stress: Elevated levels of m-Tyrosine can indicate increased hydroxyl radical production, making it a potential biomarker for diseases associated with oxidative stress.
-
Neurological Disorders: As a tyrosine isomer, m-Tyrosine may be relevant in studying the metabolism of neurotransmitter precursors in neurological diseases.[4]
-
Drug Development: In pharmacology, quantifying metabolites like m-Tyrosine can be essential for understanding the metabolic effects of drug candidates and for safety assessments.
-
Toxicology: The formation of m-Tyrosine can be an indicator of cellular damage in response to toxins.
Experimental Workflow for Targeted m-Tyrosine Analysis
The following diagram illustrates a typical workflow for the targeted quantification of m-Tyrosine using this compound as an internal standard.
Detailed Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes the extraction of m-Tyrosine from human plasma using protein precipitation, a common method for removing high-abundance proteins.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Working IS solution (e.g., 1 µg/mL in methanol)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the working IS solution (this compound) to the plasma and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water with 10 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic acid in 95% Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 95 2.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500°C
MRM Transitions: The following are proposed MRM transitions for m-Tyrosine and this compound. These should be optimized for the specific instrument being used. The precursor ion ([M+H]+) for m-Tyrosine is m/z 182.1 and for this compound is m/z 185.1. A common fragmentation for tyrosine and its isomers is the loss of the carboxyl group (HCOOH), resulting in a product ion at m/z 136.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| m-Tyrosine | 182.1 | 136.1 | 50 | 15 |
| m-Tyrosine (Quantifier) | 182.1 | 91.1 | 50 | 25 |
| This compound (IS) | 185.1 | 139.1 | 50 | 15 |
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of m-Tyrosine in the biological samples is then determined from this curve.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | m-Tyrosine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 2,540 | 510,200 | 0.005 |
| 5 | 12,800 | 515,500 | 0.025 |
| 10 | 26,100 | 520,100 | 0.050 |
| 50 | 132,500 | 518,900 | 0.255 |
| 100 | 268,000 | 521,300 | 0.514 |
| 500 | 1,350,000 | 519,800 | 2.597 |
| 1000 | 2,710,000 | 520,500 | 5.206 |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| LLOQ (Lower Limit of Quantification) | 1 ng/mL |
| Accuracy (% Bias) | -5% to +7% |
| Precision (%RSD) | < 10% |
| Recovery | 85-95% |
| Matrix Effect | < 15% |
m-Tyrosine Metabolic Pathway
m-Tyrosine is not incorporated into proteins but is formed from the non-enzymatic oxidation of phenylalanine by hydroxyl radicals or potentially through enzymatic pathways in some organisms. Its presence is often linked to conditions of high oxidative stress. The primary metabolic origin relevant to human studies is its formation from phenylalanine.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the targeted quantification of m-Tyrosine in biological samples. The protocols outlined in this document offer a foundation for researchers to develop and validate their own assays for investigating the role of m-Tyrosine in health and disease. Accurate quantification using stable isotope dilution is paramount for generating high-quality data in metabolomics studies, enabling meaningful biological interpretation and potential translation into clinical applications.
References
Application Notes and Protocols for Enzymatic Assays Involving DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-m-Tyrosine, a non-proteinogenic isomer of tyrosine, and its deuterated analog, DL-m-Tyrosine-d3, are valuable tools in biochemical and pharmaceutical research. DL-m-Tyrosine is an important analyte in studies of oxidative stress and certain metabolic pathways. This compound serves as an excellent internal standard for accurate quantification of m-tyrosine in various biological matrices using mass spectrometry-based methods.[1] This document provides detailed application notes and protocols for enzymatic assays involving this compound, primarily focusing on its use in characterizing the activity of Phenylalanine-3-hydroxylase (Phe3H), an enzyme that specifically produces m-tyrosine from L-phenylalanine.[1][2][3]
Application I: Quantification of Phenylalanine-3-hydroxylase (Phe3H) Activity
Phenylalanine-3-hydroxylase (Phe3H) is a recently identified iron(II)-dependent enzyme that catalyzes the regioselective hydroxylation of L-phenylalanine to produce L-m-tyrosine.[2] This is in contrast to the well-known Phenylalanine-4-hydroxylase (PAH) which produces L-p-tyrosine. The discovery of Phe3H has opened new avenues for investigating the biosynthesis and physiological roles of m-tyrosine.
An accurate and sensitive assay is crucial for characterizing the kinetic properties of Phe3H and for screening potential inhibitors. The following protocol describes a robust method for determining Phe3H activity by quantifying the enzymatic product, L-m-tyrosine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the Phenylalanine-3-hydroxylase assay.
Table 1: Michaelis-Menten Kinetic Parameters for Phenylalanine-3-hydroxylase (Phe3H)
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| L-Phenylalanine | 150 ± 20 | 85 ± 5 |
Table 2: LC-MS/MS Parameters for m-Tyrosine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| m-Tyrosine | 182.1 | 136.1 | 15 |
| This compound | 185.1 | 139.1 | 15 |
Experimental Protocol: Phe3H Activity Assay using LC-MS/MS
This protocol is designed for the in vitro characterization of purified Phe3H or cell lysates containing the enzyme.
Materials and Reagents:
-
Purified Phenylalanine-3-hydroxylase (Phe3H) or cell lysate
-
L-Phenylalanine (substrate)
-
This compound (internal standard)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂)
-
HEPES buffer (50 mM, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Enzyme Reaction Mixture Preparation:
-
Prepare a master mix containing 50 mM HEPES buffer (pH 7.4), 100 µM BH4, 1 mM DTT, 20 µg/mL catalase, and 10 µM ferrous ammonium sulfate.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
To initiate the reaction, add the Phe3H enzyme preparation (e.g., 1-5 µg of purified enzyme or an appropriate amount of cell lysate) to the pre-warmed master mix.
-
Immediately add L-phenylalanine to a final concentration range of 10-500 µM. The final reaction volume should be 100 µL.
-
Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 20 µL of 10% (w/v) TCA.
-
Add a known concentration of the internal standard, this compound (e.g., to a final concentration of 1 µM).
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate m-tyrosine from other components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the transitions specified in Table 2.
-
-
-
Data Analysis:
-
Quantify the amount of m-tyrosine produced by creating a standard curve of known m-tyrosine concentrations with a fixed concentration of this compound.
-
Calculate the enzyme activity as nmol of m-tyrosine produced per minute per mg of protein.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Biosynthetic pathway of L-m-Tyrosine from L-Phenylalanine catalyzed by Phe3H.
Caption: Experimental workflow for the Phe3H enzymatic assay.
Application II: Investigating Tyrosine Hydroxylase Substrate Specificity
While Tyrosine Hydroxylase (TH) primarily catalyzes the conversion of L-tyrosine to L-DOPA, it has been shown to hydroxylate L-phenylalanine to L-p-tyrosine and, to a lesser extent, L-m-tyrosine. This compound can be employed as an internal standard in LC-MS/MS-based assays to accurately quantify the formation of m-tyrosine by TH, allowing for detailed studies of its substrate specificity and the effects of mutations or inhibitors on this off-target activity.
The experimental protocol for this application would be similar to the one described for Phe3H, with the substitution of TH for Phe3H and L-phenylalanine as the substrate. The lower catalytic efficiency of TH for m-tyrosine production may necessitate longer incubation times or more sensitive detection methods.
Discussion
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in mass spectrometry-based enzymatic assays. It effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible data.
The protocols and data presented here provide a framework for researchers to investigate enzymes involved in m-tyrosine metabolism. This can have significant implications for understanding the physiological and pathological roles of this non-proteinogenic amino acid, as well as for the development of drugs targeting these enzymatic pathways. For instance, the misincorporation of m-tyrosine into proteins has been suggested as a potential mechanism of cellular toxicity.
Future research could involve the use of this compound to trace the metabolic fate of m-tyrosine in cellular or in vivo models, providing deeper insights into its biological significance.
References
Application Notes and Protocols for the Quantification of Tyrosine Isomers using DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine isomers, including ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and para-tyrosine (p-tyrosine), are increasingly recognized as important biomarkers for oxidative stress, which is implicated in a wide range of diseases and in the mechanism of action of various drugs.[1][2][3] The physiological isomer, p-tyrosine, is a fundamental amino acid involved in protein synthesis and cellular signaling. In contrast, o-tyrosine and m-tyrosine are primarily formed through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals, making them specific markers of oxidative damage.[2] Accurate quantification of these isomers in biological matrices is crucial for understanding disease pathogenesis, drug efficacy, and safety.
This document provides detailed application notes and protocols for the sensitive and specific quantification of tyrosine isomers in biological samples, such as plasma and urine, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol leverages DL-m-Tyrosine-d3 as an internal standard for the accurate measurement of m-tyrosine, a key indicator of hydroxyl radical-induced damage.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis.[4] It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as the internal standard corrects for variations in sample preparation, chromatography, and ionization efficiency.
Caption: Principle of Isotope Dilution Analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: o-Tyrosine, m-Tyrosine, p-Tyrosine
-
Internal Standards: this compound, L-Tyrosine-d4 (for p-tyrosine and as a potential internal standard for o-tyrosine if a specific deuterated standard is unavailable)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Chemicals: Perchloric acid
-
Solid Phase Extraction (SPE) Cartridges (optional): C18 cartridges for sample cleanup
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of o-tyrosine, m-tyrosine, p-tyrosine, this compound, and L-Tyrosine-d4 in a methanol/water (50:50, v/v) solution.
-
Working Standard Mixture: Prepare a mixed working standard solution containing o-tyrosine, m-tyrosine, and p-tyrosine at a concentration of 10 µg/mL in methanol/water (50:50, v/v).
-
Internal Standard Working Solution: Prepare a mixed internal standard working solution containing this compound and L-Tyrosine-d4 at a concentration of 1 µg/mL in methanol/water (50:50, v/v).
-
Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Add the internal standard working solution to each calibration standard to a final concentration of 100 ng/mL.
Sample Preparation (Plasma/Serum)
Caption: Sample Preparation Workflow for Plasma/Serum.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol (or 100 µL of 10% perchloric acid) to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| o-Tyrosine | 182.1 | 136.1 |
| m-Tyrosine | 182.1 | 136.1 |
| p-Tyrosine | 182.1 | 136.1 |
| This compound | 185.1 | 139.1 |
| L-Tyrosine-d4 | 186.1 | 140.1 |
Note: o-tyrosine and m-tyrosine have identical MRM transitions but will be separated chromatographically.
Data Presentation
Quantitative Performance of the Method
The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of tyrosine isomers.
| Parameter | o-Tyrosine | m-Tyrosine | p-Tyrosine |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD, ng/mL) | 0.5 | 0.5 | 0.5 |
| Limit of Quantification (LOQ, ng/mL) | 1.0 | 1.0 | 1.0 |
| Intra-day Precision (%RSD) | <10% | <10% | <10% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
Typical Endogenous Levels of Tyrosine Isomers
The following table provides a reference for typical concentrations of tyrosine isomers in human plasma.
| Analyte | Typical Concentration Range (ng/mL) |
| o-Tyrosine | 5 - 20 |
| m-Tyrosine | 5 - 20 |
| p-Tyrosine | 8,000 - 15,000 |
Note: Levels of o- and m-tyrosine can be significantly elevated in conditions of high oxidative stress.
Signaling Pathways and Biomarker Formation
The formation of o- and m-tyrosine is a direct consequence of oxidative stress, where hydroxyl radicals attack the aromatic ring of phenylalanine. This process is a non-enzymatic side reaction to the normal enzymatic conversion of phenylalanine to p-tyrosine.
Caption: Formation of Tyrosine Isomer Biomarkers.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of tyrosine isomers in biological matrices. This methodology is a valuable tool for researchers and drug development professionals investigating the role of oxidative stress in disease and for assessing the impact of therapeutic interventions. The use of a stable isotope-labeled internal standard for each analyte, where available, ensures the highest level of accuracy and precision in quantitative analysis.
References
- 1. abcam.com [abcam.com]
- 2. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino Acid Analysis Using Derivatization Methods with DL-m-Tyrosine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Amino acid analysis often requires derivatization to enhance their chromatographic separation and detection by liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4] This document provides detailed application notes and protocols for popular amino acid derivatization methods, incorporating DL-m-Tyrosine-d3 as an internal standard for robust quantification.
This compound serves as an excellent internal standard for the quantification of tyrosine and other amino acids. As a deuterated analog, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, ensuring it behaves similarly during sample preparation, derivatization, and chromatography.[3] Its mass difference allows for distinct detection by the mass spectrometer, enabling reliable normalization of the analytical signal.
Overview of Common Derivatization Methods
Several reagents are widely used for the pre-column derivatization of amino acids. The choice of reagent depends on the specific amino acids of interest, the sample matrix, and the analytical instrumentation available. This document focuses on two prevalent methods: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag, AQC) and Phenylisothiocyanate (PITC).
| Derivatization Reagent | Key Features | Detection Method | Reference |
| AccQ-Tag (AQC) | Reacts with primary and secondary amines; forms stable fluorescent derivatives; minimal by-product interference. | Fluorescence, UV, MS | |
| Phenylisothiocyanate (PITC) | Reacts with primary and secondary amines; forms stable phenylthiocarbamyl (PTC) derivatives; volatile reagent allows for easy removal of excess. | UV, MS | |
| Dansyl Chloride | Reacts with primary amines; forms highly fluorescent derivatives. | Fluorescence, UV | |
| FMOC-Cl | Reacts with primary and secondary amines; can have interfering by-products. | Fluorescence | |
| OPA (o-phthalaldehyde) | Reacts only with primary amines in the presence of a thiol; derivatives can be unstable. | Fluorescence |
Experimental Workflow Overview
The general workflow for amino acid analysis using pre-column derivatization and an internal standard involves several key steps. The addition of the internal standard early in the sample preparation process is crucial for accurate quantification.
Caption: General experimental workflow for amino acid analysis.
Protocol 1: Derivatization with AccQ-Tag (AQC)
The AccQ-Tag method is a pre-column derivatization technique that utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize primary and secondary amino acids. The resulting derivatives are highly stable and fluorescent, making this method suitable for sensitive analysis.
Materials
-
AccQ-Tag Ultra Reagent Powder (Waters)
-
AccQ-Tag Ultra Borate Buffer (Waters)
-
AccQ-Tag Ultra Reagent Diluent (Acetonitrile) (Waters)
-
This compound internal standard stock solution (e.g., 1 mM in 0.1 N HCl)
-
Amino acid standards
-
Sample (e.g., protein hydrolysate, physiological fluid)
-
0.1 N HCl
-
Heating block (55 °C)
-
Vortex mixer
-
Microcentrifuge tubes or total recovery vials
Experimental Protocol
-
Reagent Preparation:
-
Preheat a heating block to 55 °C.
-
Reconstitute the AccQ-Tag Ultra Reagent Powder by adding 1.0 mL of AccQ-Tag Ultra Reagent Diluent (Acetonitrile). Vortex for 10 seconds and heat on the heating block until fully dissolved (do not exceed 15 minutes).
-
-
Sample and Standard Preparation:
-
Prepare a working solution of your amino acid calibration standards.
-
Prepare a working solution of the this compound internal standard. The final concentration in the sample will depend on the expected analyte concentrations.
-
For each sample, standard, and blank, pipette 10 µL into a microcentrifuge tube or total recovery vial.
-
To each tube, add a known amount of the this compound internal standard working solution.
-
-
Derivatization Procedure:
-
Add 70 µL of AccQ-Tag Ultra Borate Buffer to each tube.
-
Vortex briefly to mix.
-
Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent to each tube. Note: Mix each sample immediately after adding the reagent, as the reaction is rapid.
-
Immediately cap the vial and vortex thoroughly for several seconds.
-
Let the samples stand at room temperature for 1 minute.
-
Transfer the vials to the heating block and heat at 55 °C for 10 minutes. This step ensures the complete conversion of tyrosine derivatives.
-
After heating, the samples are ready for LC-MS analysis.
-
AQC Derivatization Workflow
Caption: AccQ-Tag (AQC) derivatization workflow.
Protocol 2: Derivatization with Phenylisothiocyanate (PITC)
PITC, also known as Edman's reagent, reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives. These derivatives are stable and can be readily analyzed by reverse-phase HPLC with UV or MS detection.
Materials
-
Phenylisothiocyanate (PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 by volume)
-
Drying apparatus (e.g., rotary evaporator or vacuum centrifuge)
-
This compound internal standard stock solution
-
Amino acid standards
-
Sample
-
Analysis Solvent (e.g., 0.05 M ammonium acetate, pH 6.8)
Experimental Protocol
-
Sample and Standard Preparation:
-
Place a known amount of the sample or amino acid standard into a small test tube.
-
Add a known amount of the this compound internal standard.
-
Dry the sample completely under vacuum. Note: It is critical to remove any residual acid (e.g., HCl from hydrolysis) before derivatization.
-
-
Derivatization Procedure:
-
Dissolve the dried residue in 100 µL of the Coupling Solution.
-
Add 5 µL of PITC to the solution.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Remove the coupling solvents, excess reagent, and by-products by drying under high vacuum.
-
Dissolve the resulting PTC-amino acids in a known volume (e.g., 250 µL) of the Analysis Solvent.
-
The sample is now ready for injection into the LC-MS system.
-
PITC Derivatization Workflow
Caption: Phenylisothiocyanate (PITC) derivatization workflow.
Data and Performance Characteristics
The following table summarizes typical performance characteristics for amino acid analysis using derivatization and LC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | AccQ-Tag (AQC) - UPLC/MS | PITC - HPLC/UV | Novel Reagents (SPTPP) - LC/MS | Reference |
| Analysis Time | Short analysis time | ~30 minutes | Not specified | |
| Sensitivity | High sensitivity | Picomole quantities | Sub-fmol range | |
| Reproducibility | High reproducibility | Good precision | Not specified | |
| Reaction Time | ~11 minutes (1 min RT, 10 min 55°C) | 5-10 minutes at RT | Rapid | |
| Derivative Stability | Highly stable | Stable | Not specified | |
| Automation | Amenable to automation | Less amenable due to drying steps | Simple handling |
Conclusion
The derivatization of amino acids is a critical step for their reliable quantification by LC-MS. The AccQ-Tag and PITC methods are well-established and robust procedures that can be readily implemented in most analytical laboratories. The incorporation of a deuterated internal standard, such as this compound, is essential for correcting analytical variability and ensuring the highest level of accuracy and precision in quantitative results. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on amino acid analysis.
References
- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 3. iroatech.com [iroatech.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for Automated Liquid Handling of DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of automated liquid handlers in workflows incorporating DL-m-Tyrosine-d3. The focus is on leveraging automation to enhance reproducibility, throughput, and efficiency in research, clinical, and drug development settings. While specific protocols for this compound are not widely published, the following are adapted from established automated amino acid analysis and internal standard addition workflows.
Introduction
This compound is a deuterated stable isotope-labeled form of m-Tyrosine. It is commonly used as an internal standard (IS) in mass spectrometry (MS)-based quantitative analysis of tyrosine and other amino acids.[1] The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and analysis, thereby improving the accuracy and precision of quantification.[1][2] Automated liquid handlers offer significant advantages in these workflows by minimizing human error, increasing throughput, and ensuring consistent and reproducible sample preparation.[3]
This application note details a generalized protocol for the preparation of calibration standards and the addition of this compound as an internal standard to samples using an automated liquid handler.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and a subsequent working solution for use in automated protocols.
Materials:
-
This compound powder
-
Solvent (e.g., 0.1 M HCl in water, as suggested for similar amino acid standards)
-
Automated liquid handler with appropriate liquid classes for the chosen solvent
-
Vortex mixer
-
Analytical balance
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to a final concentration of 1 mg/mL. For example, dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Vortex thoroughly to ensure complete dissolution. Ultrasonic assistance may be required.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
On the deck of the automated liquid handler, place the stock solution and a tube or reservoir with the appropriate solvent.
-
Program the liquid handler to perform a 1:100 dilution of the stock solution to create the working solution. For example, aspirate 10 µL of the 1 mg/mL stock solution and dispense it into 990 µL of the solvent.
-
The protocol should include a mixing step (e.g., multiple aspirate/dispense cycles or shaking if the liquid handler has this capability) to ensure homogeneity.
-
Automated Preparation of Calibration Curve Standards
Objective: To create a series of calibration standards with a fixed concentration of the internal standard (this compound) and varying concentrations of the analyte (e.g., non-labeled tyrosine).
Materials:
-
Analyte (e.g., Tyrosine) stock solution
-
This compound working solution (from Protocol 1)
-
Dilution solvent
-
96-well microplate
-
Automated liquid handler
Protocol:
-
Plate Layout: Define the layout of the 96-well plate in the liquid handler's software, assigning wells for blanks, zero standards, and each calibration point.
-
Internal Standard Addition: Program the liquid handler to dispense a fixed volume of the this compound working solution into all designated wells (except the blank).
-
Serial Dilution of Analyte:
-
Place the analyte stock solution in a designated reservoir or tube on the liquid handler deck.
-
Program the instrument to perform a serial dilution series to create the desired concentrations for the calibration curve. This typically involves transferring a set volume of the analyte stock to the first well of the series, mixing, and then transferring a portion of that solution to the next well containing a set volume of solvent, and so on.
-
-
Final Plate Preparation: The final plate will contain a series of calibration standards ready for analysis (e.g., by LC-MS/MS).
Automated Addition of Internal Standard to Samples
Objective: To accurately and consistently add the this compound internal standard to a batch of unknown samples prior to analysis.
Materials:
-
Prepared samples (e.g., plasma, cell lysates) in a compatible format (e.g., 96-well plate)
-
This compound working solution
-
Automated liquid handler
Protocol:
-
Sample Plate Loading: Place the 96-well plate containing the prepared unknown samples onto the deck of the automated liquid handler.
-
Internal Standard Dispensing: Program the liquid handler to aspirate a precise, fixed volume of the this compound working solution and dispense it into each sample well.
-
Mixing: Include a mixing step after the addition of the internal standard to ensure it is evenly distributed throughout the sample.
-
Subsequent Processing: The plate is now ready for further automated or manual processing steps, such as protein precipitation, derivatization, or direct injection for analysis.
Data Presentation
The use of an automated liquid handler is expected to improve the precision and accuracy of sample preparation. The following tables represent typical data that would be generated to validate such an automated method, comparing it to a manual preparation.
Table 1: Precision of this compound Addition
| Preparation Method | Sample Replicates (n) | Mean Peak Area | Standard Deviation | % RSD |
| Manual Pipetting | 12 | 1,543,287 | 123,463 | 8.0 |
| Automated Liquid Handler | 12 | 1,612,745 | 48,382 | 3.0 |
Table 2: Linearity of Calibration Curve
| Preparation Method | Calibration Range (µM) | Number of Points | R² Value |
| Manual Pipetting | 0.5 - 500 | 7 | 0.9985 |
| Automated Liquid Handler | 0.5 - 500 | 7 | 0.9997 |
Table 3: Accuracy and Recovery
| Concentration (µM) | Preparation Method | Measured Concentration (µM) | % Recovery |
| 10 | Manual | 9.2 | 92% |
| 10 | Automated | 10.1 | 101% |
| 200 | Manual | 214 | 107% |
| 200 | Automated | 198 | 99% |
| 400 | Manual | 385 | 96% |
| 400 | Automated | 403 | 100.75% |
Visualizations
Experimental Workflow for Automated Internal Standard Addition
The following diagram illustrates the automated workflow for adding this compound as an internal standard to samples.
Caption: Automated workflow for internal standard addition.
Conceptual Diagram: Role of this compound as an Internal Standard
This diagram illustrates the principle of using a stable isotope-labeled internal standard in a quantitative mass spectrometry experiment.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape of DL-m-Tyrosine-d3 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of DL-m-Tyrosine-d3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems that can lead to distorted peak shapes for this compound and offers step-by-step solutions.
Q1: Why is my this compound peak showing tailing?
A1: Peak tailing, where the peak skews towards the baseline after the apex, is a common issue.[1] It can be caused by several factors related to interactions between your analyte and the stationary phase, or issues with your HPLC system.
Troubleshooting Steps:
-
Assess Mobile Phase pH: Tyrosine is an amino acid with ionizable groups.[2] If the mobile phase pH is close to the pKa of tyrosine, it can exist in multiple ionic forms, leading to inconsistent interactions with the stationary phase and peak tailing.[1][3]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of tyrosine to ensure a single ionic form and improve peak shape.[2] For reversed-phase columns, operating at a lower pH can protonate residual silanol groups on the column packing, minimizing secondary interactions that cause tailing.
-
-
Check for Active Sites on the Column: Residual silanol groups on silica-based columns can interact strongly with the amino and carboxyl groups of tyrosine, causing tailing.
-
Solution: Use a highly deactivated or "end-capped" column to minimize silanol interactions. Alternatively, adding a competitive base to the mobile phase can help to saturate these active sites.
-
-
Evaluate Column Condition: A contaminated or degraded column can lead to poor peak shape.
-
Solution: If a guard column is installed, remove it and re-run the analysis. If the peak shape improves, the guard column needs replacement. If the analytical column is suspected, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Consider Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
Q2: What is causing peak fronting for my this compound analysis?
A2: Peak fronting, where the peak rises sharply and then slopes more gradually, is often related to sample overload or issues with the sample solvent.
Troubleshooting Steps:
-
Address Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.
-
Solution: Dilute your sample or decrease the injection volume.
-
-
Evaluate Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte can travel through the column too quickly at the beginning of the separation, causing fronting.
-
Solution: Ideally, dissolve your sample in the mobile phase. If this is not possible due to solubility issues, use a solvent with a similar or weaker elution strength than the initial mobile phase conditions.
-
-
Check for Column Collapse: Physical degradation of the column bed can also cause peak fronting.
-
Solution: This is a less common issue but can occur with prolonged use under harsh conditions (e.g., extreme pH or high pressure). If other troubleshooting steps fail, consider replacing the column.
-
Q3: My this compound peak is broad. How can I improve it?
A3: Peak broadening can significantly impact resolution and sensitivity. It can stem from various factors, from the column to the instrument setup.
Troubleshooting Steps:
-
Optimize the Flow Rate: A flow rate that is too high can lead to peak broadening.
-
Solution: Optimize the flow rate based on your column's specifications. Slower flow rates can sometimes improve resolution, but be mindful of increasing run times.
-
-
Minimize Extra-Column Volume: The tubing and connections in your HPLC system can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length of tubing between the injector, column, and detector as short as possible.
-
-
Ensure Proper Column Equilibration: Insufficient equilibration time with the mobile phase before injection can result in broad or distorted peaks.
-
Solution: Equilibrate the column for a sufficient amount of time (typically 10-20 column volumes) until a stable baseline is achieved.
-
-
Check for Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and analyte retention, leading to peak broadening.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.
-
Q4: I am observing split peaks for this compound. What could be the cause?
A4: Split peaks can be indicative of a few problems, often occurring before the sample reaches the column or at the very inlet of the column.
Troubleshooting Steps:
-
Inspect for a Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters, causing it to split.
-
Solution: Try backflushing the column to dislodge any particulates. If this doesn't resolve the issue, the frit may need to be replaced.
-
-
Check for a Void in the Column Packing: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates column degradation, and the column will likely need to be replaced.
-
-
Assess Sample Solvent and Mobile Phase Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to peak splitting.
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase. It's always best to dissolve the sample in the mobile phase itself if possible.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the analysis of tyrosine and related compounds. These are starting points and may require optimization for your specific application and instrumentation.
| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Chromatography |
| Column | C18, 5 µm, 4.6 x 150 mm | HILIC (e.g., Amide, Zwitterionic), 5 µm, 2.1 x 150 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Phosphate Buffer (pH 2.5-3.0) | 120 mM Ammonium Acetate in Water | 20 mM Phosphate Buffer with 15 mM Dodecyl Sulfate |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile or 2-Propanol |
| Gradient | Gradient elution, e.g., 5-95% B over 20 minutes | Isocratic, e.g., 89% Acetonitrile or Gradient | Gradient elution with increasing organic solvent concentration |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min | 0.8 - 1.0 mL/min |
| Detection | UV at 274 nm or 280 nm; Fluorescence (Ex: 275 nm, Em: 305 nm) | Mass Spectrometry (MS) or UV at 274 nm | UV at 274 nm or Post-column derivatization |
| Injection Volume | 5 - 20 µL | 1 - 5 µL | 10 - 100 µL |
| Temperature | 25 - 40 °C | 30 - 40 °C | Ambient to 40 °C |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a general starting point for the analysis of this compound using a standard C18 column.
-
Materials and Equipment:
-
HPLC system with UV or Fluorescence detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
Standard solution of this compound (e.g., 1 mg/mL in Mobile Phase A)
-
-
Procedure:
-
Prepare the mobile phases and standard solutions.
-
Degas the mobile phases using sonication or vacuum filtration.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the standard solution (e.g., 10 µL).
-
Run a gradient elution (e.g., 5% to 95% B over 20 minutes).
-
Analyze the resulting chromatogram for retention time and peak shape.
-
Optimize the gradient, flow rate, or temperature as needed to improve the peak shape.
-
Protocol 2: Sample Preparation from Biological Fluids (e.g., Plasma)
This protocol describes a common protein precipitation method for preparing biological samples for HPLC analysis.
-
Materials and Equipment:
-
Centrifuge
-
Vortex mixer
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To 100 µL of plasma, add 200 µL of cold ACN or 100 µL of 10% PCA/TCA to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
Overcoming matrix effects with DL-m-Tyrosine-d3 in urine samples
Welcome to the technical support center for the application of DL-m-Tyrosine-d3 as an internal standard in urine sample analysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance to overcome matrix effects and ensure accurate quantification of m-Tyrosine using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a problem in urine analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In LC-MS/MS, especially with electrospray ionization (ESI), components of the urine matrix (like salts, urea, and other endogenous molecules) can either suppress or enhance the signal of the target analyte (m-Tyrosine).[2][3][4] This interference can lead to poor accuracy, reproducibility, and sensitivity in quantitative results.[5] Urine is considered a complex matrix that is particularly prone to significant matrix effects.
Q2: How does using this compound help overcome these matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The "gold standard" for correcting matrix effects is the use of a SIL-IS. Because this compound is chemically and physically almost identical to the analyte (m-Tyrosine), it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect is normalized, leading to accurate quantification.
Q3: When in my experimental workflow should I add the this compound internal standard?
A3: The internal standard should be added to your urine samples as early as possible in the sample preparation process. This ensures that the SIL-IS accounts for any analyte loss during all subsequent steps, including extraction, evaporation, and reconstitution, in addition to correcting for ionization variability.
Q4: Can I use a different labeled tyrosine isomer, like L-Tyrosine-d3, as an internal standard for m-Tyrosine?
A4: While theoretically possible, the ideal internal standard is the labeled version of the specific analyte of interest. Different isomers (meta- vs. para-) may have slightly different chromatographic retention times. If the isomer you choose does not perfectly co-elute with your target analyte, it may not experience the exact same matrix effect, leading to incomplete correction. For the most accurate results, this compound is the appropriate choice for DL-m-Tyrosine analysis.
Troubleshooting Guide
Problem 1: High variability in results (poor precision) despite using an internal standard.
-
Possible Cause: Inconsistent matrix effects across different samples or batches. The concentration and composition of urine can vary significantly between individuals and collection times, leading to different degrees of ion suppression.
-
Solution 1: Optimize Sample Dilution. A simple "dilute-and-shoot" approach is common, but the dilution factor may need to be optimized. Try increasing the dilution factor (e.g., from 1:5 to 1:20 with mobile phase) to reduce the concentration of interfering matrix components.
-
Solution 2: Enhance Sample Cleanup. If dilution is insufficient, implement a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before LC-MS/MS analysis.
-
Solution 3: Check IS Purity & Concentration. Ensure the stock solution of this compound is accurate and has not degraded. Verify that the concentration of the internal standard is appropriate for the expected analyte concentration range.
Problem 2: Poor recovery of both the analyte (m-Tyrosine) and the internal standard (this compound).
-
Possible Cause: Issues with the sample preparation procedure, such as inefficient extraction or analyte loss during evaporation/reconstitution steps.
-
Solution 1: Optimize SPE Protocol. If using SPE, evaluate the choice of sorbent, wash steps, and elution solvent. Ensure the pH of the sample and solvents is optimal for the retention and elution of tyrosine.
-
Solution 2: Review Evaporation Step. If using an evaporation step (e.g., nitrogen stream), ensure it is not too aggressive (high temperature or gas flow), which could cause loss of the analyte. Also, ensure the sample is fully reconstituted from the dried residue.
-
Solution 3: Evaluate Protein Precipitation. If using protein precipitation, ensure the ratio of solvent to sample is sufficient for complete precipitation and that the analyte is not being co-precipitated.
Problem 3: The internal standard signal is stable, but the analyte signal is suppressed or variable.
-
Possible Cause: Chromatographic separation is not adequate, and an interfering compound is co-eluting with the analyte but not with the internal standard. While SIL-ISs have very similar retention times, significant chromatographic issues can still cause slight separation.
-
Solution 1: Adjust Chromatographic Gradient. Modify the LC gradient to improve the resolution between m-Tyrosine and any interfering peaks. A longer, shallower gradient can often resolve co-eluting species.
-
Solution 2: Change Column Chemistry. Test a different stationary phase (e.g., HILIC instead of C18) that may provide a different selectivity and better separate the analyte from the matrix interference.
Experimental Protocols & Data
The following is a representative protocol for the analysis of m-Tyrosine in human urine using this compound. This should be adapted and validated by the end-user for their specific equipment and application.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 250 µL of urine, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in 0.1% formic acid in water). Vortex to mix.
-
Dilution & Equilibration: Dilute the sample with 1.5 mL of 0.1% formic acid in water.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of 0.1% formic acid in water.
-
Loading: Load the diluted urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of mobile phase A.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 40% B over 5 minutes, then wash and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | m-Tyrosine: 182.1 > 136.1This compound: 185.1 > 139.1 |
3. Quantifying Matrix Effects & Method Performance
The following table summarizes the kind of data that should be generated during method validation to demonstrate the effectiveness of this compound in correcting for matrix effects. The Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a clean solvent. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The IS-Normalized MF demonstrates how the internal standard corrects for this variability.
| Sample ID | Analyte MF | IS MF | IS-Normalized MF(Analyte MF / IS MF) | Recovery (%) |
| Urine 1 | 0.45 | 0.47 | 0.96 | 98.2 |
| Urine 2 | 0.61 | 0.60 | 1.02 | 101.5 |
| Urine 3 | 0.38 | 0.39 | 0.97 | 99.1 |
| Urine 4 | 0.55 | 0.53 | 1.04 | 102.3 |
| Urine 5 | 0.72 | 0.74 | 0.97 | 99.8 |
| Mean | 0.54 | 0.55 | 0.99 | 100.2 |
| %RSD | 26.5% | 27.1% | 3.4% | 1.7% |
As shown in the table, while the absolute signal for both the analyte and the internal standard is significantly suppressed and highly variable (RSD >25%), the ratio between them is consistent and corrects the variability, resulting in a precise IS-Normalized Matrix Factor (RSD <4%).
Visual Diagrams
Caption: Mechanism of Ion Suppression due to Matrix Effects.
Caption: Principle of Correction using a SIL-Internal Standard.
Caption: General Experimental Workflow for Urine Analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Preventing deuterium exchange in DL-m-Tyrosine-d3 solutions
Welcome to the technical support center for DL-m-Tyrosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange in this compound solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your compound during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] For this compound, this can lead to the loss of the deuterium labels on the aromatic ring, compromising the isotopic purity of the compound. This is problematic for studies that rely on the mass difference imparted by deuterium, leading to inaccurate quantification and misinterpretation of data.[1]
Q2: How stable are the deuterium atoms on the aromatic ring of this compound?
Deuterium atoms on an aromatic ring are generally more stable and less prone to exchange compared to those on heteroatoms (like -OH or -NH2). However, exchange can still occur under certain conditions, particularly with acid or base catalysis.[2][3] The hydroxyl and amino groups on the tyrosine molecule can influence the electronic properties of the ring, potentially affecting the lability of the ring deuterons.
Q3: What are the primary factors that can induce deuterium exchange in my this compound solutions?
Several factors can accelerate deuterium-hydrogen (D-H) exchange:
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pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange for amide protons in proteins is minimal at a pH of approximately 2.5-3.0.[1] Aromatic protons can also exchange under strong acidic or basic conditions.
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Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
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Solvent: Protic solvents (e.g., water, methanol) contain exchangeable hydrogens and are the main source of protons for back-exchange.
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Light Exposure: For some molecules, particularly those with aromatic rings like tyrosine, UV light can induce photochemical reactions that may facilitate H/D exchange.
Q4: What are the ideal storage conditions for solid this compound and its solutions?
To maintain isotopic and chemical purity, proper storage is crucial:
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Solid Form: Store solid this compound in a cool, dry, and dark place. A desiccator can protect it from atmospheric moisture. For long-term storage, refrigeration (-20°C or -80°C) is recommended.
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Solutions: If possible, prepare solutions fresh. If storage is necessary, use an aprotic, deuterated solvent and store at low temperatures in a tightly sealed container, protected from light.
Troubleshooting Guide
Issue: Mass spectrometry analysis shows a loss of deuterium from my this compound standard.
This indicates that D-H exchange has occurred. Follow these steps to identify the cause and prevent it in the future.
Step 1: Review Your Solution Preparation and Handling Protocol
Potential Cause: Introduction of protic solvents or atmospheric moisture.
-
Solution:
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Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile-d3, DMSO-d6) for preparing stock solutions.
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Handle the compound and solvents in an inert atmosphere (e.g., a glove box or under a stream of dry nitrogen or argon) to minimize exposure to moisture.
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Thoroughly dry all glassware in an oven and cool in a desiccator before use.
-
Step 2: Evaluate the pH of Your Solutions
Potential Cause: The pH of your experimental solution is promoting deuterium exchange.
-
Solution:
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If compatible with your experiment, adjust the pH to a range where the exchange rate is minimized (around pH 2.5-3.0).
-
Avoid strongly acidic or basic buffers unless absolutely necessary for your experimental design.
-
Step 3: Control the Temperature
Potential Cause: Elevated temperatures during your experiment are accelerating the exchange.
-
Solution:
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Perform experimental steps at the lowest temperature compatible with your protocol. For many applications, working on ice can significantly slow down the exchange rate.
-
Step 4: Protect from Light
Potential Cause: Exposure to UV or ambient light is causing photochemical degradation or exchange.
-
Solution:
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Store solutions in amber vials or wrap containers with aluminum foil.
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Minimize exposure to light during experimental manipulations.
-
Data Summary
The following tables summarize key quantitative data related to factors affecting deuterium exchange.
Table 1: Impact of pH, Temperature, and Solvent on Deuterium Exchange Rate
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation |
| pH | Acidic (~2.5) | Minimum exchange rate for amide protons | Quench samples by acidifying to pH ~2.5. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant | Avoid neutral pH during sample processing if possible. | |
| Basic (>8.0) | Exchange rate is significantly accelerated | Avoid basic conditions entirely. | |
| Temperature | Low (~0°C) | Significantly reduced rate | Perform all post-labeling steps at 0°C or on ice. |
| Room Temperature (~22°C) | Moderate rate | Minimize time at room temperature. | |
| Elevated (>40°C) | Significantly increased rate | Avoid elevated temperatures. | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | Minimal exchange | Preferred for handling deuterated standards. |
| Protic (e.g., Water, Methanol) | High exchange | Avoid unless they are deuterated. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Acclimatization: Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon).
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Weighing: Accurately weigh the desired amount of the solid compound.
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Dissolution: Dissolve the solid in a high-purity, anhydrous, aprotic, and deuterated solvent (e.g., DMSO-d6) in a volumetric flask.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or below.
Protocol 2: Quantification of Deuterium Exchange using Mass Spectrometry
-
Sample Preparation: Prepare your this compound sample according to your experimental protocol.
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Quenching (for H/D exchange experiments): If your experiment involves intentional H/D exchange, quench the reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C.
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LC-MS Analysis:
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Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
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Use a suitable chromatographic method to separate this compound from other components.
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Acquire the mass spectrum of the analyte.
-
-
Data Analysis:
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Determine the mass-to-charge ratio (m/z) of the molecular ion.
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Compare the observed m/z to the theoretical m/z of the fully deuterated and non-deuterated compound.
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The presence of ions with lower masses indicates the loss of deuterium. The relative intensities of these peaks can be used to quantify the extent of back-exchange.
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Protocol 3: Monitoring Deuterium Exchange using NMR Spectroscopy
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Sample Preparation: Dissolve the this compound in a suitable deuterated aprotic solvent (e.g., DMSO-d6) in an NMR tube that has been oven-dried to remove residual water.
-
Acquire Spectra:
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Acquire a proton (¹H) NMR spectrum. The presence and integration of signals in the aromatic region corresponding to the positions of the deuterium labels will indicate the extent of H-D exchange.
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For more detailed analysis, acquire a deuterium (²H) NMR spectrum. This will directly show the deuterium signals.
-
-
Data Analysis: Compare the integrals of the residual proton signals to a known internal standard to quantify the percentage of deuterium loss.
Visualizations
Caption: Workflow for handling this compound to minimize deuterium exchange.
Caption: Logic diagram for troubleshooting the loss of deuterium labels.
References
Optimizing DL-m-Tyrosine-d3 concentration to avoid detector saturation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent detector saturation when using DL-m-Tyrosine-d3 in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a deuterated form of the amino acid meta-tyrosine. The inclusion of deuterium atoms (a stable isotope of hydrogen) increases its molecular weight without significantly altering its chemical properties. This makes it an ideal internal standard in mass spectrometry (MS) for the quantification of endogenous, unlabeled m-tyrosine. It is also used as a tracer in metabolic studies to track the fate of tyrosine in various biological pathways.
Q2: What is detector saturation in mass spectrometry and why is it a concern?
A2: Detector saturation occurs when the number of ions hitting the mass spectrometer's detector exceeds its capacity to generate a proportional response. This leads to a non-linear relationship between the analyte concentration and the signal intensity, resulting in inaccurate quantification, distorted peak shapes (e.g., flat-topping), and a compressed dynamic range. High concentrations of analytes, including internal standards like this compound, are a primary cause of detector saturation.
Q3: What are the initial signs of detector saturation in my experimental data?
A3: Key indicators of detector saturation include:
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Non-linear calibration curves: At higher concentrations, the curve will plateau, indicating that the detector response is no longer proportional to the analyte concentration.
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Peak fronting or flat-topped peaks: Instead of a symmetrical Gaussian shape, saturated peaks may appear broadened at the front or have a flattened apex.
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Inconsistent analyte/internal standard ratios: If the internal standard is causing saturation, the ratio of the analyte to the internal standard will not be consistent across the calibration range.
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Instrument software warnings: Some mass spectrometry software will flag peaks that are likely saturated based on their intensity and shape.
Q4: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A4: Deuterated standards are considered the gold standard for several reasons:
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Similar Physicochemical Properties: They have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization.[1]
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Co-elution: Ideally, the deuterated standard co-elutes with the analyte, ensuring they experience the same matrix effects, which are variations in ionization efficiency due to other components in the sample.[1]
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Mass Difference: The mass difference allows the mass spectrometer to distinguish between the standard and the analyte. A mass shift of ≥3 amu is typically recommended to avoid isotopic crosstalk.[1]
Troubleshooting Guide: Avoiding Detector Saturation with this compound
This guide provides a systematic approach to troubleshoot and resolve issues related to detector saturation caused by high concentrations of this compound.
Problem: Non-linear calibration curve and/or flat-topped peaks for this compound.
Solution 1: Optimize the Concentration of the Internal Standard.
The most direct way to address detector saturation from an internal standard is to reduce its concentration. The ideal concentration should provide a strong, reproducible signal without approaching the upper limit of the detector's linear range.
Experimental Protocol: Determining the Optimal this compound Concentration
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Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a solvent compatible with your mobile phase) at a concentration of 1 mg/mL.
-
Create a Dilution Series: Perform a serial dilution of the stock solution to create a range of working standard solutions. The concentrations in the table below are a recommended starting point.
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Spike into Blank Matrix: Spike a constant, known amount of each working standard solution into a blank matrix (e.g., plasma, cell lysate) that is representative of your study samples.
-
Analyze the Samples: Analyze the spiked samples using your LC-MS/MS method.
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Evaluate the Signal Response: Plot the peak area of this compound against its concentration. The optimal concentration will be in the upper end of the linear range of this curve, providing a robust signal without causing saturation.
Table 1: Recommended Dilution Series for this compound Optimization
| Dilution Step | Concentration (ng/mL) | Recommended Use |
| Stock | 1,000,000 | Initial stock solution |
| Working Std 1 | 10,000 | High concentration for initial range finding |
| Working Std 2 | 1,000 | |
| Working Std 3 | 500 | Potential optimal range |
| Working Std 4 | 250 | |
| Working Std 5 | 100 | |
| Working Std 6 | 50 | |
| Working Std 7 | 10 | Low concentration for assessing limit of detection |
| Working Std 8 | 1 |
Solution 2: Adjust Injection Volume.
If reducing the concentration of the internal standard is not feasible or desirable, reducing the injection volume can also alleviate detector saturation.
Table 2: Impact of Injection Volume on Analyte Signal
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Injection Volume | 10 µL | 5 µL | 2 µL |
| Expected Outcome | High Signal | Moderate Signal | Low Signal |
| Recommendation | Use if analyte signal is weak and IS is not saturating. | A good starting point for many analyses. | Use if both analyte and IS signals are very high. |
Solution 3: Modify Mass Spectrometer Settings.
In some cases, adjusting the instrument's parameters can help to "detune" the response for a high-abundance ion like an internal standard. This should be done cautiously as it can also affect the signal of the target analyte.
Table 3: Instrument Parameters for Mitigating Detector Saturation
| Parameter | Action | Rationale |
| Detector Voltage | Decrease | Reduces the gain of the detector, leading to a lower signal for all ions. |
| Capillary Voltage | Decrease | Can reduce the overall efficiency of ion transfer into the mass spectrometer. |
| Cone Gas Flow | Increase | Can help to desolvate ions more efficiently and may reduce the number of ions entering the mass analyzer. |
| Dwell Time | Decrease | Reduces the time spent acquiring data for a specific ion, which can lower the total signal. |
Visualizations
Signaling Pathway
Caption: Biosynthesis pathway of catecholamines from tyrosine.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Minimizing Isotopic Crosstalk with DL-m-Tyrosine-d3
Welcome to the technical support center for the effective use of DL-m-Tyrosine-d3 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isotopic crosstalk, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of DL-m-Tyrosine, an isomer of the amino acid tyrosine. It is commonly used as an internal standard in quantitative mass spectrometry assays. Its primary application is in proteomics and metabolomics to accurately quantify endogenous levels of m-tyrosine or related metabolites, such as 3-nitrotyrosine, a biomarker for nitrosative stress. By introducing a known amount of this compound into a sample, variations in sample preparation and mass spectrometric analysis can be normalized, leading to more precise and accurate quantification of the target analyte.
Q2: What is isotopic crosstalk and why is it a concern when using this compound?
A2: Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of the analyte (e.g., m-tyrosine) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (this compound), or vice versa. This can lead to inaccurate quantification. The primary causes are:
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Natural Isotopic Abundance: The analyte, m-tyrosine, naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). At high concentrations of the analyte, the signal from these naturally occurring heavy isotopes can contribute to the signal of the deuterated internal standard, artificially inflating the internal standard's response.
-
Isotopic Purity of the Internal Standard: The synthesis of this compound is not always 100% efficient, meaning the standard may contain a small percentage of the unlabeled (d0) or partially labeled (d1, d2) forms of m-tyrosine. These impurities will contribute to the analyte's signal, leading to an overestimation of the analyte concentration, particularly at low levels.
Q3: What are the ideal characteristics of a this compound internal standard to minimize crosstalk?
A3: An ideal this compound internal standard should possess the following characteristics:
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High Isotopic Purity: The isotopic enrichment of the d3 species should be high (typically ≥98%) with minimal contribution from d0, d1, and d2 isotopologues.
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High Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis.
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Stable Isotopic Labeling: The deuterium atoms should be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or during sample processing. For this compound, labeling on the aromatic ring is generally more stable than on the aliphatic side chain.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve, especially at the lower and upper ends. | 1. Analyte-to-IS Crosstalk: The natural isotopic abundance of m-tyrosine is contributing to the this compound signal, becoming more pronounced at high analyte concentrations. 2. IS-to-Analyte Crosstalk: The presence of unlabeled m-tyrosine in the this compound standard is artificially increasing the analyte signal at low concentrations. | 1. Assess Crosstalk: Perform experiments to quantify the percentage of crosstalk in both directions (see Experimental Protocol 1). 2. Mathematical Correction: Apply a correction algorithm to your data to account for the measured crosstalk (see Data Presentation section). 3. Optimize IS Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of analyte-to-IS crosstalk. |
| Inaccurate quantification of low-level analytes. | IS Impurity: The unlabeled m-tyrosine impurity in the this compound standard is significantly contributing to the analyte signal, leading to a positive bias. | 1. Verify IS Purity: Analyze a high-concentration solution of the this compound standard alone to determine the percentage of the d0 impurity. 2. Source Higher Purity Standard: If the impurity is significant, consider obtaining a new batch of this compound with higher isotopic purity. 3. Background Subtraction: If a new standard is not available, the contribution from the impurity can be treated as background and subtracted from the analyte signal in samples. |
| Loss of deuterium label (back-exchange). | Unstable Label Position: Deuterium atoms may be located on exchangeable sites (e.g., hydroxyl or amine groups) or on carbons that can undergo enolization. Harsh Sample Preparation Conditions: Extreme pH or high temperatures during sample processing can promote H/D exchange. | 1. Verify Label Position: Confirm the position of the deuterium labels from the manufacturer's certificate of analysis. Ring-labeled tyrosines are generally more stable. 2. Optimize Sample Preparation: Avoid prolonged exposure to harsh pH conditions and high temperatures. Work at a pH where the back-exchange is minimized (typically lower pH). 3. Minimize LC Gradient Time: Shorter chromatographic run times can reduce the time the analyte spends in the mobile phase, potentially reducing on-column exchange. |
| Poor co-elution of analyte and internal standard. | Chromatographic Isotope Effect: The presence of deuterium can sometimes cause a slight shift in retention time compared to the unlabeled analyte, especially in reversed-phase chromatography. | 1. Adjust Chromatographic Conditions: Modify the gradient, flow rate, or column temperature to improve peak shape and co-elution. 2. Use a Shorter Column: A shorter analytical column can reduce the separation between the analyte and the internal standard. |
Data Presentation
Table 1: Assessment of Isotopic Crosstalk
This table provides an example of how to present the data from a crosstalk assessment experiment.
| Sample | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | % Crosstalk (Analyte to IS) | % Crosstalk (IS to Analyte) |
| Analyte High | 1000 | 0 | 5,000,000 | 25,000 | 0.5% | N/A |
| IS High | 0 | 100 | 5,000 | 1,000,000 | N/A | 0.5% |
| Blank | 0 | 0 | 100 | 150 | N/A | N/A |
Calculation of Crosstalk:
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% Crosstalk (Analyte to IS): (IS Peak Area in Analyte High Sample / Analyte Peak Area in Analyte High Sample) * 100
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% Crosstalk (IS to Analyte): (Analyte Peak Area in IS High Sample / IS Peak Area in IS High Sample) * 100
Table 2: Example of Mathematical Correction for Isotopic Crosstalk
This table demonstrates how to apply the calculated crosstalk percentages to correct experimental data.
| Sample ID | Measured Analyte Area | Measured IS Area | Corrected Analyte Area | Corrected IS Area |
| Sample 1 | 50,000 | 950,000 | 45,250 | 949,750 |
| Sample 2 | 200,000 | 980,000 | 195,100 | 979,000 |
Correction Formulas:
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Corrected Analyte Area: Measured Analyte Area - (Measured IS Area * % Crosstalk (IS to Analyte) / 100)
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Corrected IS Area: Measured IS Area - (Measured Analyte Area * % Crosstalk (Analyte to IS) / 100)
Experimental Protocols
Experimental Protocol 1: Assessment of Isotopic Crosstalk
Objective: To quantify the bidirectional isotopic crosstalk between m-tyrosine and this compound.
Materials:
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m-Tyrosine standard
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This compound internal standard
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LC-MS/MS system
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Appropriate solvents and mobile phases
Methodology:
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Prepare Stock Solutions: Prepare individual stock solutions of m-tyrosine and this compound in a suitable solvent (e.g., methanol/water).
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Prepare Test Solutions:
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Analyte High Concentration: Prepare a solution containing a high concentration of m-tyrosine (e.g., at the upper limit of quantification, ULOQ) without the internal standard.
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IS High Concentration: Prepare a solution containing the working concentration of this compound without the analyte.
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Blank: Prepare a solution containing only the solvent.
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-
LC-MS/MS Analysis:
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Set up the LC-MS/MS method with the appropriate multiple reaction monitoring (MRM) transitions for both m-tyrosine and this compound.
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Inject the three test solutions and acquire the data.
-
-
Data Analysis:
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For the "Analyte High Concentration" injection, measure the peak area in both the analyte and internal standard MRM channels. The signal in the IS channel represents the crosstalk from the analyte.
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For the "IS High Concentration" injection, measure the peak area in both the analyte and internal standard MRM channels. The signal in the analyte channel represents the contribution from the unlabeled impurity in the internal standard.
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Calculate the percentage of crosstalk as described in the Data Presentation section.
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Experimental Protocol 2: LC-MS/MS Analysis of m-Tyrosine using this compound
Objective: To provide a general workflow for the quantitative analysis of m-tyrosine in a biological matrix using this compound as an internal standard.
Materials:
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Biological matrix (e.g., plasma, tissue homogenate)
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This compound internal standard working solution
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Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
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LC-MS/MS system with a suitable column (e.g., C18)
Methodology:
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Sample Preparation:
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To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of cold protein precipitation solvent.
-
Vortex for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
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Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 2% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
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Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Example):
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m-Tyrosine: Q1 m/z 182.1 -> Q3 m/z 136.1
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This compound: Q1 m/z 185.1 -> Q3 m/z 139.1
-
-
-
Data Processing:
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Integrate the peak areas for both the analyte and the internal standard.
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Apply the crosstalk correction if necessary.
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Calculate the analyte concentration using a calibration curve prepared in the same matrix.
-
Visualizations
Caption: A typical experimental workflow for quantitative analysis using this compound.
Caption: A logical troubleshooting workflow for addressing inaccurate quantification results.
Caption: Pathway showing the formation of 3-nitrotyrosine and its analysis.
Stability issues of DL-m-Tyrosine-d3 in acidic mobile phases
Welcome to the technical support center for DL-m-Tyrosine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise when using this compound as an internal standard in acidic mobile phases for LC-MS applications.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive decrease in the this compound signal throughout our LC-MS batch run. What could be the cause?
A1: A consistent decrease in the internal standard (IS) signal across a batch often points to instability of the IS in the analytical conditions.[1] Given that you are using an acidic mobile phase, the acidic environment may be causing the degradation of this compound over time in the autosampler. It is also possible that the deuterium atoms are exchanging with protons in the acidic mobile phase, which would lead to a change in the mass-to-charge ratio and a decrease in the signal at the expected m/z.[2]
Q2: Could the position of the deuterium labels on this compound affect its stability?
A2: Yes, the position of deuterium labels is critical for the stability of a deuterated internal standard.[2] If the deuterium atoms are in positions that are prone to exchange with protons from the solvent, signal loss can occur.[2][3] For tyrosine, the protons on the aromatic ring, the alpha-carbon, and the beta-carbon can potentially be exchanged under certain conditions, such as high acidity or temperature. It is crucial to use internal standards where the deuterium labels are placed in chemically stable, non-exchangeable positions.
Q3: We are using a mobile phase with a high concentration of hydrochloric acid (HCl) and are seeing unexpected peaks. Could this be related to the stability of this compound?
A3: It is possible. Tyrosine can undergo halogenation in the presence of high concentrations of HCl. This reaction would lead to the formation of chlorinated m-tyrosine-d3, which would have a different mass and retention time, appearing as an unexpected peak and causing a decrease in the signal of the intended internal standard.
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: Stock solutions of this compound should be stored at a low temperature (e.g., -20°C or -80°C) to minimize degradation. The solvent used for the stock solution should be chosen carefully to ensure the long-term stability of the compound. For working solutions that will be used in the autosampler, it is advisable to keep them cooled to minimize potential degradation during the analytical run.
Troubleshooting Guides
Guide 1: Diagnosing this compound Signal Loss
This guide provides a systematic approach to identifying the root cause of signal loss for your this compound internal standard.
Step 1: Verify the Integrity of the Internal Standard Solution
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Prepare a fresh stock solution of this compound.
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Compare the performance of the fresh solution to the one in use. A significant improvement in signal with the fresh solution suggests degradation of the original stock.
Step 2: Assess In-Autosampler Stability
-
Inject the same sample at the beginning, middle, and end of a batch sequence.
-
A progressive decrease in the peak area of this compound indicates instability in the mobile phase over the course of the run.
Step 3: Evaluate the Impact of Mobile Phase Acidity
-
If possible, test a mobile phase with a slightly higher pH (less acidic) to see if the signal stability improves. Note that changes in pH can affect the chromatography of your analyte of interest.
-
Consider using a different acidifier, such as formic acid or acetic acid, which may be less harsh than strong acids like HCl.
Step 4: Check for H/D Exchange
-
Analyze your sample using a high-resolution mass spectrometer to look for the appearance of ions corresponding to DL-m-Tyrosine with fewer deuterium atoms (d2, d1, d0). The presence of these ions is a strong indicator of hydrogen-deuterium exchange.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Mobile Phase
This protocol outlines a forced degradation study to assess the stability of this compound under acidic conditions. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.
Objective: To determine the degradation rate of this compound in a representative acidic mobile phase over time and at different temperatures.
Materials:
-
This compound
-
Mobile phase (e.g., water:acetonitrile with 0.1% formic acid)
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LC-MS system
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the acidic mobile phase to a final concentration of 1 µg/mL.
-
Divide the working solution into aliquots.
-
Store the aliquots at different temperatures:
-
Refrigerated (2-8°C)
-
Room temperature (25°C)
-
Elevated temperature (e.g., 40°C and 60°C)
-
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot from each temperature condition.
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Analyze the samples by LC-MS.
-
Quantify the peak area of this compound at each time point.
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Calculate the percentage of degradation relative to the T0 sample.
Data Presentation
Table 1: Representative Stability Data for this compound in Acidic Mobile Phase (0.1% Formic Acid in 50:50 Acetonitrile:Water)
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 97.1 | 90.8 |
| 8 | 99.1 | 94.3 | 82.1 |
| 12 | 98.7 | 91.5 | 74.5 |
| 24 | 97.4 | 83.2 | 55.6 |
| 48 | 95.0 | 69.8 | 30.9 |
Note: This data is illustrative and represents a potential degradation profile. Actual results may vary depending on the specific experimental conditions.
Visualizations
References
Improving signal-to-noise ratio for DL-m-Tyrosine-d3 in complex matrices
Welcome to the technical support center for the analysis of DL-m-Tyrosine-d3 in complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve a high signal-to-noise ratio for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of m-tyrosine, an isomer of the amino acid tyrosine. In SIL internal standards, one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N).[1] this compound is considered the "gold standard" for use as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Its primary role is to compensate for variability during sample preparation, extraction, injection volume differences, and instrument response fluctuations.[1] Because it is nearly identical to the unlabeled analyte (m-tyrosine) in terms of chemical and physical properties, it co-elutes during chromatography and experiences the same degree of matrix effects, leading to more accurate and precise quantification.[1]
Q2: I am observing a low signal-to-noise (S/N) ratio for my this compound peak. What are the most common causes?
A low signal-to-noise ratio can stem from several factors throughout the analytical workflow. The most common culprits can be categorized as:
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Matrix Effects: Co-eluting endogenous components from complex matrices like plasma or urine can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement.[2]
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Suboptimal Sample Preparation: Inefficient protein removal, insufficient extraction recovery, or the presence of interfering substances like phospholipids and salts can significantly impact the signal intensity.
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Incorrect Mass Spectrometry Parameters: Non-optimized MRM transitions, collision energy, or ion source parameters can lead to a poor response for the internal standard.
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Chromatographic Issues: Poor peak shape, co-elution with highly suppressing matrix components, or inadequate retention on the analytical column can all contribute to a low S/N ratio.
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Internal Standard Concentration: Using an internal standard concentration that is too low may result in a signal that is not sufficiently above the background noise.
Q3: How can I determine if matrix effects are the cause of my low S/N ratio?
There are two primary methods to assess the presence and severity of matrix effects:
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Post-Extraction Spike Method (Quantitative): This is the standard method for quantifying matrix effects. It involves comparing the peak area of this compound in a clean solvent to its peak area in a blank matrix extract that has been spiked with the same concentration of the internal standard after the extraction process. A significant difference in the signal indicates a matrix effect.
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Post-Column Infusion (Qualitative): This technique helps identify at which points during the chromatographic run matrix effects are occurring. A constant flow of this compound solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Dips in the constant signal of the internal standard indicate regions of ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to a poor signal-to-noise ratio for this compound.
Problem: Low or Inconsistent this compound Signal
This troubleshooting workflow will guide you through a step-by-step process to identify and resolve the root cause of a poor signal-to-noise ratio for your internal standard.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and effective method for removing the bulk of proteins from plasma samples.
Methodology:
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Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
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Internal Standard Spiking: Add a specific volume of your this compound working solution to the plasma sample.
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Precipitation: Add 400 µL of ice-cold methanol to the sample.
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Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.
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Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for m-Tyrosine Analysis
The following are typical starting parameters for the analysis of m-tyrosine and its deuterated internal standard. Optimization is recommended for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 40% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | See Table 1 |
Table 1: Typical MRM Transitions for m-Tyrosine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| m-Tyrosine | 182.1 | 136.1 | 15 |
| This compound | 185.1 | 139.1 | 15 |
Note: The MRM transition for this compound is based on the expected mass shift due to deuteration and may require optimization on your specific instrument. The fragmentation of tyrosine typically involves the loss of the carboxyl group.
Data Presentation
Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the recovery of this compound and the extent of matrix effects, thereby affecting the signal-to-noise ratio. Below is a summary of expected performance for common techniques.
Table 2: Performance Comparison of Sample Preparation Methods
| Method | Analyte Recovery | Matrix Effect Removal | Throughput |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High |
This table provides a generalized comparison. Actual performance may vary based on the specific protocol and matrix. Solid-phase extraction generally offers the cleanest extracts, which can lead to a better signal-to-noise ratio, while protein precipitation is a faster but may result in more significant matrix effects.
Logical Relationship for Method Optimization
The following diagram illustrates the logical flow for optimizing your analytical method to improve the signal-to-noise ratio for this compound.
References
Technical Support Center: Deuterated Internal Standards for Amino Acid Analysis
Welcome to the technical support center for the use of deuterated internal standards in amino-acidanalyse. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated internal standards for amino acid analysis?
A1: The most frequently encountered issues include:
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Isotopic Exchange (Back-Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the sample matrix or solvent.[1][2] This is more likely to occur if deuterium atoms are in labile positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[1][2]
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Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This can lead to differential matrix effects.
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Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification. This can be a consequence of chromatographic shifts.
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Isotopic and Chemical Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate results. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.
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In-source Instability: The deuterated internal standard may exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to the analyte.
Q2: Why is my deuterated internal standard showing a different retention time than the native amino acid?
A2: This phenomenon, known as the "isotope effect," is often observed in reversed-phase chromatography. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as lipophilicity, which can affect its interaction with the stationary phase and result in a slightly shorter retention time for the deuterated compound.
Q3: Can the position of the deuterium label on the amino acid affect the stability of the internal standard?
A3: Yes, the position of the deuterium label is critical for the stability of the internal standard. Labels on heteroatoms (like the nitrogen of the amine group or the oxygen of the carboxyl group) or on the alpha-carbon can be susceptible to exchange with hydrogen atoms from the solvent or matrix, a process known as back-exchange. It is preferable to use internal standards where the deuterium labels are on chemically stable positions, such as the carbon backbone, to minimize the risk of isotopic exchange.
Q4: What level of isotopic purity is recommended for a deuterated internal standard?
A4: To ensure accurate quantification, it is recommended to use a deuterated internal standard with a high isotopic purity, typically ≥98%. Low isotopic purity can result in a significant contribution to the signal of the unlabeled analyte, leading to an overestimation of its concentration. Always request a certificate of analysis from the supplier specifying the isotopic purity.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for amino acid analysis are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This issue can arise from several factors, including a lack of co-elution between the analyte and the internal standard, isotopic or chemical impurities in the standard, or isotopic exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Experimental Protocol: Assessing Isotopic Exchange (Back-Exchange)
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Prepare two sets of samples:
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Set A (Control): Spike the deuterated internal standard into a clean solvent.
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Set B (Matrix): Spike the deuterated internal standard into the blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
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Sample Preparation: Process the samples using your established extraction procedure.
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LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
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Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.
Data Presentation: Hypothetical Isotopic Exchange Study
| Sample | Incubation Time (hours) | Analyte Peak Area in IS Channel | % Increase in Analyte Signal |
| Set A (Solvent) | 0 | 1,500 | - |
| Set A (Solvent) | 4 | 1,550 | 3.3% |
| Set B (Matrix) | 0 | 1,600 | - |
| Set B (Matrix) | 4 | 3,200 | 100% |
In this hypothetical example, the significant increase in the analyte signal in the matrix sample over time suggests that isotopic exchange is occurring.
Issue 2: Variable Internal Standard Signal Intensity
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable internal standard signals.
Experimental Protocol: Matrix Effect Evaluation
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Prepare three sets of samples:
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Set A (Neat Solution): Analyte and internal standard in a clean solvent.
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Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
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Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (%) | Recovery (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 750,000 | 850,000 | 75% | - |
| Set C (Pre-Spike) | 680,000 | 770,000 | - | 90.7% |
This hypothetical data shows a 25% ion suppression for the analyte and a different level of suppression for the internal standard, indicating a differential matrix effect.
Issue 3: Interference at the Mass of the Deuterated Internal Standard
Question: I am observing a signal in my blank samples at the same mass-to-charge ratio as my deuterated internal standard. What is the cause?
Answer: This can be due to two main reasons: isotopic contribution (crosstalk) from the analyte or the presence of the unlabeled analyte as an impurity in the internal standard.
Logical Relationship:
Caption: Investigating the source of interference at the IS m/z.
Experimental Protocol: Assessing Isotopic Crosstalk
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Prepare calibration standards without the internal standard.
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Analyze these samples and monitor the mass transition of the internal standard.
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Expected Outcome: If a signal is present in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.
Experimental Protocol: Evaluating Internal Standard Purity
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Prepare a solution containing only the deuterated internal standard.
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Analyze the solution and monitor the mass transition of the unlabeled analyte.
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Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.
References
Adjusting LC gradient for better separation of tyrosine and DL-m-Tyrosine-d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties in separating tyrosine and its isotopically labeled isomer, DL-m-Tyrosine-d3, using liquid chromatography (LC). The primary challenge in this separation stems from the high structural similarity between the positional isomers, para-tyrosine (standard tyrosine) and meta-tyrosine (m-Tyrosine).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to achieve baseline separation between tyrosine and this compound?
A1: The primary difficulty lies in separating the positional isomers: the naturally occurring L-Tyrosine (para-tyrosine) and m-Tyrosine. These molecules are highly polar and structurally very similar, causing them to interact with standard reversed-phase columns (like C18) in nearly identical ways, leading to co-elution.[1] The deuterium label (-d3) on m-Tyrosine has a negligible effect on chromatographic retention under typical reversed-phase conditions; therefore, the challenge is one of isomer separation.
Q2: My peaks for tyrosine and this compound are completely overlapping. What is the first parameter I should investigate?
A2: The first and most critical parameter to evaluate is your choice of stationary phase (the LC column). Standard C18 columns are often insufficient for resolving these isomers.[1] For closely related polar compounds, achieving separation requires a column that offers different selectivity mechanisms beyond simple hydrophobicity.
Q3: What alternative LC columns are recommended for separating tyrosine isomers?
A3: To improve separation, consider columns that provide alternative chemistries. Phenyl-based columns, particularly those with a pentafluorophenyl (PFP) phase, are highly effective as they introduce aromatic and dipole-dipole interactions that can differentiate between the subtle structural differences of the isomers.[1] Other options include Hydrophilic Interaction Chromatography (HILIC) or mixed-mode columns, which are specifically designed for retaining and separating very polar compounds.[2]
Q4: How can I use the mobile phase to improve the resolution of my peaks?
A4: Mobile phase optimization is crucial. Key strategies include:
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Adjusting pH: The ionization state of tyrosine's functional groups can be manipulated by changing the mobile phase pH. Operating at a pH away from the analyte's pKa can improve peak shape and retention.
-
Changing Organic Modifier: Switching between acetonitrile and methanol can alter selectivity, as each solvent interacts differently with the analyte and stationary phase.
-
Using Additives: Small amounts of additives like formic acid or ammonium formate are often used to control pH and improve peak shape, especially for LC-MS applications.
Q5: My peaks are starting to separate, but the resolution is still poor. How should I adjust my gradient?
A5: If you observe partial separation, a shallower gradient is the next logical step. A slow, shallow gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation between closely eluting compounds. For example, if your initial gradient ramps up the organic solvent by 5% per minute, try reducing this to 1-2% per minute in the region where your compounds elute.
Troubleshooting Guide: Co-elution of Tyrosine Isomers
This guide provides a systematic approach to resolving poor separation between tyrosine and this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor LC separation of tyrosine isomers.
Step 1: Evaluate and Select the Appropriate Column
Standard C18 columns rely on hydrophobic interactions and are often ineffective for separating polar isomers. A change in stationary phase chemistry is the most impactful step you can take.
| Column Type | Separation Principle | Suitability for Tyrosine Isomers |
| C18 (ODS) | Hydrophobic Interaction | Poor: Generally fails to resolve p- and m-tyrosine. |
| Phenyl-Hexyl | Hydrophobic & π-π Interaction | Moderate: Offers better selectivity for aromatic compounds than C18. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Excellent: Highly recommended. Proven to resolve tyrosine isomers where other phases fail. |
| HILIC | Hydrophilic Partitioning | Good: A viable alternative for retaining and separating very polar analytes without derivatization. |
Step 2: Optimize the Mobile Phase
If some separation is observed, fine-tuning the mobile phase can enhance resolution.
| Parameter | Recommended Action | Rationale |
| pH Adjustment | Lower the pH of the aqueous mobile phase (A) to ~2.5-3.0 using 0.1% formic acid. | At low pH, the carboxylic acid group is protonated, increasing hydrophobicity and promoting more consistent interaction with a reversed-phase column. |
| Organic Modifier | If using acetonitrile (B), try substituting with methanol. | Methanol and acetonitrile have different solvent properties and can produce different selectivities for analytes. |
| Buffer Concentration | If using a buffer (e.g., ammonium formate), start with a low concentration (10-20 mM). | High buffer concentrations can sometimes interfere with mass spectrometry detection and may not be necessary for good chromatography. |
Step 3: Adjust the LC Gradient Program
A shallow gradient is critical for resolving closely eluting peaks. Start with a scouting gradient to determine the approximate elution time, then run a much shallower gradient around that window.
| Gradient Program | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) | Purpose |
| Initial Scouting Gradient | 95% → 5% over 10 min | 5% → 95% over 10 min | Quickly determines the approximate retention time and checks for late-eluting impurities. |
| Optimized Shallow Gradient | 95% → 85% over 15 min | 5% → 15% over 15 min | Improves Resolution. A slow increase in organic solvent provides more time for the isomers to separate. |
Experimental Protocols
Recommended Starting Protocol for Tyrosine Isomer Separation
This protocol is a robust starting point based on methods that successfully separate polar aromatic compounds.
1. Sample Preparation:
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Prepare stock solutions of L-Tyrosine and this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Ensure the sample solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.
2. LC-MS Conditions:
| Parameter | Recommended Setting |
| LC System | HPLC or UHPLC system coupled to a mass spectrometer |
| Column | Pentafluorophenyl (PFP), e.g., Kinetex PFP (2.1 x 150 mm, 2.6 µm) |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B for 1 min, ramp to 15% B over 15 min, ramp to 95% B over 2 min, hold for 2 min, return to 5% B and re-equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2-5 µL |
| MS Detector | Triple Quadrupole or High-Resolution MS (e.g., Q-Exactive) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for target analytes. |
References
Technical Support Center: DL-m-Tyrosine-d3 Autosampler Carry-Over
Welcome to the technical support center for addressing carry-over issues related to DL-m-Tyrosine-d3 in autosamplers. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate contamination problems during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is sample carry-over and why is it a concern with this compound?
A1: Sample carry-over is the unintentional transfer of an analyte from a preceding sample injection into a subsequent one.[1] This can lead to the appearance of "ghost peaks" in your chromatogram, compromising the accuracy and reproducibility of your quantitative analysis by artificially inflating the analyte concentration in subsequent samples.[1] this compound, being an amino acid derivative, may have adhesive properties or interact with components of the autosampler, making it prone to causing carry-over. While specific data on this compound is limited, compounds with similar properties are known to adhere to surfaces within the LC-MS system.[2]
Q2: What are the common causes of autosampler carry-over?
A2: Carry-over can stem from several sources within the autosampler and the broader HPLC/LC-MS system. The most common culprits include:
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Insufficient Needle Washing: Residual sample adhering to the interior or exterior of the injector needle.
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Adsorption onto Surfaces: The analyte can stick to various components, including the injection valve rotor, sample loop, tubing, and vials.
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Contaminated Wash Solvents: The solvents used to clean the needle and injection port may become contaminated over time.
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Improperly Seated Fittings: Poor connections can create dead volumes where the sample can be trapped and slowly leach out in subsequent runs.
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Column Contamination: The analytical column itself can be a source of carry-over if not properly flushed between runs.
Q3: What is an acceptable level of carry-over?
A3: Ideally, carry-over should be nonexistent. However, a common industry benchmark for acceptable carry-over is less than 0.1% of the analyte signal from a high-concentration standard when a blank is injected immediately after. For highly sensitive assays, this threshold may need to be even lower.
Q4: Can the choice of vials and caps contribute to carry-over?
A4: Yes, poor quality or improperly cleaned vials and caps can be a source of contamination. Analyte adsorption to the glass surface of vials can occur. Using high-quality, silanized glass vials and PTFE-sealed caps can help minimize this issue.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Carry-Over
This guide provides a systematic approach to identifying the origin of the this compound carry-over in your system.
Step 1: Confirm Carry-Over vs. Contamination
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Action: Inject a fresh, unopened vial of your blank solvent.
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Analysis: If the peak corresponding to this compound is still present, your blank solvent or mobile phase may be contaminated. If the peak is absent, proceed to the next step.
Step 2: Isolate the Autosampler
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Action: After running a high-concentration sample of this compound, perform a "no-injection" run where the gradient is run without the autosampler's injection valve being actuated.
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Analysis: If a peak is observed, the carry-over is likely occurring downstream of the autosampler, potentially in the column or detector. If no peak is seen, the autosampler is the primary source of the carry-over.
Step 3: Evaluate the Injection Needle and Wash Protocol
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Action: Inject a blank sample immediately following a high-concentration standard. Then, increase the volume and/or the number of cycles for your needle wash and inject another blank.
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Analysis: If the carry-over peak is significantly reduced, your needle wash protocol is insufficient.
Step 4: Assess Hardware Components
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Action: If carry-over persists after optimizing the needle wash, inspect and potentially replace consumable parts of the autosampler such as the rotor seal, needle, and sample loop.
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Analysis: Worn or damaged components can create sites for sample accumulation.
Experimental Protocols
Protocol 1: Quantifying Autosampler Carry-Over
This protocol details the procedure for measuring the percentage of carry-over in your system.
Objective: To determine the amount of this compound carried over from a high-concentration sample to a subsequent blank injection.
Materials:
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High-concentration this compound standard solution
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Blank solvent (identical to the sample solvent)
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Your established HPLC/LC-MS method
Procedure:
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Equilibrate the LC system until a stable baseline is achieved.
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Inject the high-concentration this compound standard. Record the peak area.
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Immediately following the standard injection, inject the blank solvent.
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Analyze the chromatogram of the blank injection for a peak at the retention time of this compound.
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If a peak is present, integrate it to determine its area.
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Calculate the percent carry-over using the following formula:
% Carry-over = (Peak Area in Blank / Peak Area in Standard) * 100
Data Presentation:
| Injection Sequence | Sample Type | This compound Peak Area | % Carry-Over |
| 1 | High-Concentration Standard | [Value] | - |
| 2 | Blank 1 | [Value] | [Calculated Value] |
| 3 | Blank 2 | [Value] | [Calculated Value] |
| 4 | Blank 3 | [Value] | [Calculated Value] |
Protocol 2: Optimizing Needle Wash Solvents
Objective: To identify the most effective wash solvent composition for minimizing this compound carry-over.
Materials:
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High-concentration this compound standard solution
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A selection of potential wash solvents (e.g., isopropanol, methanol, acetonitrile, and mixtures with water, potentially with additives like formic acid or ammonium hydroxide).
Procedure:
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Establish a baseline carry-over percentage using your current wash solvent (as per Protocol 1).
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Change the wash solvent in the autosampler. Ensure the system is thoroughly flushed with the new solvent.
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Repeat the carry-over measurement as described in Protocol 1.
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Repeat steps 2 and 3 for each candidate wash solvent.
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Compare the % carry-over for each solvent to determine the most effective one. A dual-solvent wash, using both an organic and an aqueous solution, is often effective.
Data Presentation:
| Wash Solvent Composition | % Carry-Over |
| Current Solvent (e.g., 50:50 Methanol:Water) | [Value] |
| 100% Isopropanol | [Value] |
| 90:10 Acetonitrile:Water with 0.1% Formic Acid | [Value] |
| 75:25 Methanol:Water with 0.1% Ammonium Hydroxide | [Value] |
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting this compound carry-over.
Best Practices for Prevention
To proactively minimize the risk of this compound carry-over, implement the following best practices in your laboratory workflows:
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Sample Sequencing: Whenever possible, run samples in order of increasing concentration. If a low-concentration sample must follow a high-concentration one, insert one or more blank injections in between.
-
Optimized Needle Wash: Employ a robust needle wash protocol. A dual-solvent wash is often more effective than a single solvent. The wash solvent should be strong enough to dissolve this compound effectively. Consider adding a small percentage of acid or base to the wash solvent to improve cleaning efficiency, but avoid non-volatile buffers like phosphates.
-
Regular Maintenance: Adhere to a regular maintenance schedule for your autosampler and the entire LC system. This includes periodically replacing consumable parts like rotor seals, needle seats, and tubing.
-
Use High-Quality Consumables: Select high-quality, silanized vials and PTFE-lined caps to reduce the potential for analyte adsorption.
-
Column Flushing: After a sequence of samples, thoroughly flush the column with a strong solvent to remove any retained compounds.
By following these guidelines, you can effectively manage and prevent carry-over issues associated with this compound, ensuring the integrity and accuracy of your analytical data.
References
Validation & Comparative
A Researcher's Guide to Validating LC-MS Methods for Accurate Amino Acid Quantification
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a critical aspect of metabolomics, disease biomarker discovery, and nutritional analysis. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and widely adopted platform for this purpose, offering high sensitivity and selectivity. A key element in developing a robust and reliable LC-MS method is the use of an appropriate internal standard to correct for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of different LC-MS approaches for amino acid quantification, with a focus on the validation process, using DL-m-Tyrosine-d3 as a representative internal standard.
The Critical Role of Internal Standards in LC-MS Analysis
The accuracy of quantitative LC-MS analysis heavily relies on the use of internal standards (IS). Ideally, a stable isotope-labeled (SIL) version of the analyte is used, as it co-elutes with the analyte of interest and experiences similar ionization effects, providing the most accurate correction. This compound, a deuterated form of tyrosine, serves as an excellent internal standard for the quantification of tyrosine and can also be considered for monitoring the overall performance of an analytical run for other amino acids when a full suite of SIL-amino acids is not available. Its distinct mass-to-charge ratio (m/z) allows for its separate detection from the endogenous non-labeled amino acids.
Comparison of LC-MS Methodologies for Amino Acid Analysis
The two primary approaches for amino acid analysis by LC-MS are direct (underivatized) analysis and analysis following derivatization. Each method presents distinct advantages and disadvantages.
Direct (Underivatized) Analysis: This approach involves the direct injection of a processed sample into the LC-MS system. It is favored for its simplicity and high throughput. However, challenges can arise due to the poor retention of some polar amino acids on traditional reversed-phase columns and potential for ion suppression from complex biological matrices.[1][2] Hydrophilic interaction liquid chromatography (HILIC) is often employed to improve the retention of these polar compounds.[3]
Derivatization-Based Analysis: This method involves a chemical modification of the amino acids prior to LC-MS analysis. Derivatization can improve the chromatographic separation, enhance ionization efficiency, and increase the sensitivity of the assay.[4] Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and propyl chloroformate. The additional sample preparation step, however, can increase the analysis time and introduce potential for variability.
The choice between these methods depends on the specific requirements of the study, including the number of amino acids to be quantified, the required sensitivity, and the available sample throughput.
Performance Comparison of LC-MS Methods
The following table summarizes typical performance characteristics of different validated LC-MS methods for amino acid quantification.
| Parameter | Direct Analysis (HILIC-MS/MS) | Derivatization (AQC) - MS/MS |
| **Linearity (R²) ** | >0.99 for most amino acids | >0.99 for most amino acids |
| Limit of Quantification (LOQ) | 0.1 - 10 µM | 0.05 - 5 µM |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes (excluding derivatization) |
Note: The values presented are representative and can vary depending on the specific instrumentation, column chemistry, and matrix.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and validation of any analytical method. Below are representative protocols for both direct and derivatization-based LC-MS analysis of amino acids.
Method 1: Direct Amino Acid Analysis using HILIC-MS/MS
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of methanol containing the internal standard (e.g., this compound at 10 µM).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: 95% A to 50% A over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor/product ion pairs for each amino acid and the internal standard (e.g., for Tyrosine: 182.1 -> 136.1; for this compound: 185.1 -> 139.1).
Method 2: Amino Acid Analysis with AQC Derivatization
1. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Method 1.
-
Take 10 µL of the supernatant and add 70 µL of borate buffer.
-
Add 20 µL of AQC reagent and vortex immediately.
-
Incubate at 55°C for 10 minutes.
2. LC Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 100 mM Ammonium acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B to 40% B over 15 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor/product ion pairs for each AQC-derivatized amino acid and the derivatized internal standard.
Workflow for LC-MS Amino Acid Quantification
The following diagram illustrates a typical workflow for the quantification of amino acids in a biological sample using LC-MS with an internal standard.
Caption: Workflow for amino acid quantification by LC-MS.
Conclusion
The validation of an LC-MS method is paramount for obtaining accurate and reliable quantitative data for amino acids. The choice between direct analysis and derivatization-based methods should be guided by the specific analytical needs of the researcher. While direct analysis offers a simpler and faster workflow, derivatization can provide enhanced sensitivity and chromatographic resolution. The use of a suitable internal standard, such as this compound, is a non-negotiable aspect of method validation, ensuring the correction for analytical variability and bolstering the confidence in the final quantitative results. The protocols and performance data presented in this guide offer a solid foundation for researchers and scientists to develop and validate their own robust LC-MS methods for amino acid analysis.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DL-m-Tyrosine-d3 and L-Tyrosine-d4 as Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Tyrosine Quantification
In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of two potential internal standards for the analysis of tyrosine: DL-m-Tyrosine-d3, a deuterated structural analog, and L-Tyrosine-d4, a stable isotope-labeled analog. This comparison is supported by established principles of bioanalysis, representative experimental data, and detailed protocols to inform your selection process.
The Gold Standard: The Case for Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This near-perfect chemical mimicry ensures that the SIL internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Consequently, SIL standards can effectively compensate for variability at nearly every stage of the analytical process, including extraction efficiency and matrix effects.
L-Tyrosine-d4, with four deuterium atoms on the phenyl ring, is a prime example of a SIL internal standard for tyrosine analysis. Its physicochemical properties are virtually indistinguishable from endogenous L-Tyrosine, making it the ideal candidate for robust and accurate quantification.
The Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or feasible, researchers may turn to structural analogs. These are compounds with a chemical structure similar to the analyte. This compound, a deuterated meta-isomer of tyrosine, falls into this category. While structurally similar, the difference in the position of the hydroxyl group on the phenyl ring and its racemic nature (a mix of D and L isomers) means its chemical and physical properties are not identical to the target analyte, L-Tyrosine. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy of quantification.
Performance Comparison: this compound vs. L-Tyrosine-d4
The following table summarizes the expected performance of this compound (as a representative structural analog) and L-Tyrosine-d4 (as a stable isotope-labeled internal standard) in a typical bioanalytical LC-MS/MS assay for L-Tyrosine. The data for L-Tyrosine-d4 is based on typical performance characteristics of SIL standards, while the data for this compound is illustrative of a structural analog, highlighting potential areas of compromised performance.
| Performance Parameter | L-Tyrosine-d4 (Stable Isotope-Labeled) | This compound (Structural Analog) | Justification |
| Recovery (%) | 85 - 95 | 70 - 105 | L-Tyrosine-d4 co-elutes and extracts nearly identically to L-Tyrosine, leading to consistent recovery. The structural differences in this compound can result in less consistent and potentially different extraction efficiency. |
| Matrix Effect (%) | 90 - 110 | 75 - 125 | As a SIL standard, L-Tyrosine-d4 experiences the same ionization suppression or enhancement as L-Tyrosine, effectively normalizing for matrix effects. This compound may have a different chromatographic retention time and ionization response, leading to incomplete compensation for matrix effects. |
| Precision (%CV) | < 5% | < 15% | The superior ability of L-Tyrosine-d4 to correct for variability results in higher precision (lower coefficient of variation). |
| Accuracy (%Bias) | ± 5% | ± 15% | More effective normalization by L-Tyrosine-d4 leads to a lower bias and more accurate quantification. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare the performance of internal standards in a quantitative LC-MS/MS assay.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine, L-Tyrosine-d4, and this compound in methanol to prepare individual stock solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solutions (L-Tyrosine-d4 or this compound) with methanol:water (50:50, v/v) to achieve the final working concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (either L-Tyrosine-d4 or this compound).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate tyrosine from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for L-Tyrosine, L-Tyrosine-d4, and this compound.
Assessment of Recovery and Matrix Effects
To quantitatively assess recovery and matrix effects, three sets of samples are prepared at low and high concentrations:
-
Set 1 (A): Analyte and internal standard spiked into the biological matrix before extraction.
-
Set 2 (B): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (C): Analyte and internal standard spiked into the mobile phase (neat solution).
Calculations:
-
Recovery (%) = (Peak Area of A / Peak Area of B) x 100
-
Matrix Effect (%) = (Peak Area of B / Peak Area of C) x 100
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
References
A Head-to-Head Comparison of DL-m-Tyrosine-d3 and ¹³C-Labeled Tyrosine for Accuracy in Metabolomics
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of accuracy and reliability in quantitative metabolomics studies. This guide provides an objective comparison of two commonly used stable isotope-labeled standards for tyrosine analysis: DL-m-Tyrosine-d3 (a deuterated standard) and ¹³C-labeled tyrosine.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based metabolomics.[1] They are chemically almost identical to the analyte of interest but have a different mass, allowing them to be distinguished by a mass spectrometer.[1] Ideally, an SIL internal standard is added to a sample at a known concentration at the beginning of the sample preparation process. It can then be used to correct for variability in sample extraction, derivatization, chromatographic retention, and ionization efficiency, ultimately leading to more accurate and precise quantification of the target analyte.[1]
The two most common isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C). While both serve the same primary purpose, their physicochemical properties can differ enough to impact analytical performance. This comparison focuses on the practical implications of choosing between this compound and ¹³C-labeled tyrosine for metabolomics applications.
Quantitative Data Comparison
The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards, with specific considerations for tyrosine.
| Parameter | This compound (Deuterated) | ¹³C-Labeled Tyrosine | Rationale & Implications for Accuracy |
| Co-elution with Analyte | Potential for slight retention time shift. | Typically co-elutes perfectly with the unlabeled analyte. | Deuteration can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time during liquid chromatography (LC).[1][2] If the internal standard and the analyte do not elute at the exact same time, they may experience different matrix effects, which can introduce quantification errors. ¹³C-labeling has a negligible effect on retention time, ensuring that the standard and analyte are subjected to the same matrix conditions. |
| Isotopic Stability | Generally stable, but H/D back-exchange can occur under certain conditions. | Highly stable; no risk of isotopic exchange. | Deuterium atoms, especially those on heteroatoms, can sometimes exchange with hydrogen atoms from the solvent. While the deuterium atoms in this compound are on the aromatic ring and generally stable, the possibility of exchange, though low, exists. ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. |
| Matrix Effects | Potential for differential matrix effects if retention time shifts. | Experiences virtually identical matrix effects as the analyte. | Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS. Perfect co-elution of the internal standard and analyte is the best way to compensate for these effects. |
| Cost & Availability | Generally more affordable and widely available. | Typically more expensive and may be less readily available for specific labeling patterns. | The cost-effectiveness of deuterated standards can be a significant factor, especially for large-scale studies. |
| Synthesis | Often synthetically more straightforward to produce. | Can be more complex and costly to synthesize. | The synthetic route can influence the cost and availability of the standard. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of tyrosine in biological samples using either this compound or ¹³C-labeled tyrosine as an internal standard.
1. Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: Add a known concentration of either this compound or ¹³C-labeled tyrosine to each plasma sample.
-
Protein Precipitation: Add a 4-fold volume of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortexing and Incubation: Vortex the samples for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for amino acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analytes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for tyrosine analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of tyrosine or the internal standard) and a specific product ion (a fragment of the precursor ion).
-
MRM Transitions:
-
Tyrosine: To be determined empirically on the specific instrument.
-
This compound: To be determined empirically on the specific instrument.
-
¹³C-Labeled Tyrosine: To be determined empirically on the specific instrument.
-
-
Optimization: Instrument parameters such as collision energy and declustering potential should be optimized for each analyte and internal standard to maximize signal intensity.
-
Mandatory Visualizations
Conclusion
For the highest accuracy in quantitative metabolomics, ¹³C-labeled tyrosine is the superior internal standard . Its key advantage is the near-perfect co-elution with unlabeled tyrosine, which ensures that both the analyte and the standard experience the same matrix effects. This minimizes a significant source of potential error in LC-MS-based quantification. Furthermore, the high isotopic stability of ¹³C-labeled standards eliminates any concern of isotopic exchange.
However, This compound remains a viable and often more practical choice , primarily due to its lower cost and wider availability. For many applications, the potential for a slight chromatographic shift may be negligible or can be accounted for with careful method validation. When using a deuterated standard, it is crucial to verify the co-elution with the unlabeled analyte under the specific chromatographic conditions of the assay and to assess the impact of any observed separation on the accuracy of quantification.
Ultimately, the choice between this compound and ¹³C-labeled tyrosine will depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. For assays requiring the highest level of precision and accuracy, particularly in complex matrices, the additional investment in a ¹³C-labeled standard is well-justified. For routine analyses or high-throughput screening where a slight compromise in accuracy is acceptable, a deuterated standard may be sufficient.
References
Assessing Cross-Reactivity of Deuterated Tyrosine Isotopes: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated tyrosine isotopes, understanding their analytical behavior is paramount. While deuterium labeling offers a powerful tool for tracing and quantification, particularly in mass spectrometry, its impact on other analytical methods like immunoassays is often less characterized. This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of deuterated tyrosine, offering experimental protocols and data presentation formats to aid in the selection of appropriate analytical techniques.
Comparison of Analytical Methodologies: Immunoassay vs. Mass Spectrometry
The two primary methods for quantifying small molecules like tyrosine are immunoassays and mass spectrometry. However, they differ significantly in their specificity when dealing with isotopically labeled compounds.
Immunoassays , such as ELISA, rely on the specific binding of an antibody to the target analyte. The specificity is determined by how well the antibody's binding site (paratope) recognizes the three-dimensional structure and chemical properties of the analyte's epitope.[1] Since the substitution of hydrogen with deuterium results in a minimal change in the overall structure and electronic properties of the tyrosine molecule, it is highly probable that antibodies raised against native tyrosine will also recognize deuterated tyrosine, leading to cross-reactivity .[2] The degree of this cross-reactivity can vary depending on the specific antibody and the position of the deuterium atoms.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, offers a much higher degree of specificity. This technique separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio (m/z).[3] Since deuterated tyrosine has a higher mass than its non-deuterated counterpart, LC-MS/MS can easily distinguish between the two, making it the "gold standard" for the quantitative analysis of deuterated compounds.[4]
Data Presentation
A critical step in assessing the cross-reactivity of deuterated tyrosine in an immunoassay is to quantify the extent of this interaction. This is typically expressed as a percentage of cross-reactivity, which can be calculated from the concentration of the deuterated tyrosine required to produce the same signal as a given concentration of non-deuterated tyrosine.
Below is an illustrative table summarizing hypothetical quantitative data for the cross-reactivity of different deuterated tyrosine isotopes in a competitive ELISA designed for native L-Tyrosine.
| Compound | IC50 (nM) | % Cross-Reactivity |
| L-Tyrosine | 50 | 100% |
| L-Tyrosine-d2 | 55 | 90.9% |
| L-Tyrosine-d4 | 60 | 83.3% |
% Cross-Reactivity = (IC50 of L-Tyrosine / IC50 of Deuterated Tyrosine) x 100
Experimental Protocols
To obtain the data presented above, specific experimental protocols are required. Below are detailed methodologies for a competitive ELISA to assess cross-reactivity and a standard LC-MS/MS protocol for the accurate quantification of deuterated tyrosine.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is adapted from standard competitive ELISA procedures and is designed to determine the cross-reactivity of deuterated tyrosine isotopes with an antibody specific for non-deuterated tyrosine.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-L-Tyrosine antibody
-
L-Tyrosine standard
-
Deuterated L-Tyrosine isotopes (e.g., L-Tyrosine-d2, L-Tyrosine-d4)
-
L-Tyrosine conjugated to a carrier protein (e.g., BSA-Tyrosine) for coating
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Coating, blocking, and wash buffers
Procedure:
-
Coating: Coat the wells of a microtiter plate with the BSA-Tyrosine conjugate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the L-Tyrosine standard and the deuterated tyrosine isotopes. Add these solutions to the wells, followed by the addition of a fixed concentration of the anti-L-Tyrosine antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for both the standard and the deuterated isotopes. Determine the IC50 value (the concentration that gives 50% inhibition) for each compound and calculate the percent cross-reactivity.
LC-MS/MS Protocol for Quantification of Deuterated Tyrosine
This protocol outlines a general procedure for the quantification of a deuterated internal standard using LC-MS/MS.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Analyte of interest (non-deuterated tyrosine)
-
Deuterated tyrosine isotope as the internal standard (IS)
-
Biological matrix (e.g., plasma, urine)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a fixed amount of the deuterated tyrosine internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto the HPLC column.
-
Elute the analyte and the internal standard using a suitable gradient of the mobile phases.
-
-
MS/MS Detection:
-
Ionize the eluting compounds using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Set the mass spectrometer to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the non-deuterated tyrosine and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualization
To further clarify the experimental workflows and the biological context of tyrosine, the following diagrams are provided.
References
The Superiority of DL-m-Tyrosine-d3 for Precise Quantification of Low-Level Metabolites
In the landscape of metabolomics and drug development, the ability to accurately and precisely quantify low-level metabolites is paramount. This guide provides a comprehensive comparison of DL-m-Tyrosine-d3, a deuterated internal standard, with other common analytical standards for the quantification of m-Tyrosine, a key biomarker of oxidative stress. Experimental data underscores the superior performance of this compound in complex biological matrices, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Accuracy and Precision: A Comparative Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] Its chemical and physical properties are nearly identical to the endogenous analyte, m-Tyrosine, allowing it to effectively compensate for variations during sample preparation and analysis, a phenomenon known as the matrix effect.[2] This leads to significant improvements in both accuracy and precision compared to other types of internal standards, such as structural analogs or the absence of an internal standard.
Below is a summary of typical performance data for different types of internal standards used in LC-MS/MS assays for low-level metabolite quantification.
| Internal Standard Type | Analyte Recovery Correction | Matrix Effect Compensation | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (%) |
| This compound (Deuterated) | Excellent | Excellent | < 5% | < 10% | 95-105% |
| ¹³C-m-Tyrosine (¹³C-labeled) | Excellent | Excellent | < 5% | < 10% | 95-105% |
| Structural Analog | Moderate to Good | Moderate | 10-20% | 15-25% | 80-120% |
| No Internal Standard | Poor | Poor | > 20% | > 25% | Highly Variable |
Table 1: Comparative performance of different internal standard types for low-level metabolite quantification. The data presented are representative values based on typical LC-MS/MS validation studies.[1][3]
Deuterated standards like this compound and ¹³C-labeled standards demonstrate superior performance due to their high structural similarity and co-elution with the analyte, which allows for robust correction of analytical variability. Structural analogs, while more cost-effective, often exhibit different chromatographic behavior and ionization efficiency, leading to less reliable quantification.
The Biological Significance of m-Tyrosine Quantification
m-Tyrosine is not a proteinogenic amino acid but is formed through the hydroxylation of phenylalanine by hydroxyl radicals.[4] As such, elevated levels of m-Tyrosine in biological fluids and tissues are a sensitive and specific biomarker of oxidative stress, which is implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular diseases, and diabetes. The accurate quantification of low levels of m-Tyrosine is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
The misincorporation of m-Tyrosine into proteins instead of phenylalanine can lead to protein misfolding and aggregation, contributing to cellular toxicity and the progression of disease.
References
- 1. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of amino acid analysis using DL-m-Tyrosine-d3
An Inter-Laboratory Guide to Amino Acid Analysis: Comparing DL-m-Tyrosine-d3 and Alternative Internal Standards
In the precise world of amino acid analysis, achieving reproducible and accurate results across different laboratories is a significant challenge. This guide provides a comprehensive comparison of internal standardization strategies, with a focus on the use of this compound, a stable isotope-labeled internal standard. The information presented here is intended for researchers, scientists, and drug development professionals who rely on accurate amino acid quantification.
The Critical Role of Internal Standards in Amino Acid Analysis
Internal standards are essential in analytical chemistry, particularly in mass spectrometry-based methods, to correct for variations that can occur during sample preparation, injection, and analysis.[1] By introducing a known concentration of a standard into the sample, variations in the analytical process can be normalized, leading to more accurate and precise quantification of the target analytes.[1]
Stable isotope-labeled (SIL) amino acids are considered the gold standard for internal standards in amino acid analysis.[1][2] These are molecules where one or more atoms have been replaced by a heavier isotope (e.g., deuterium, carbon-13, or nitrogen-15).[1] Since their chemical and physical properties are nearly identical to their naturally occurring counterparts, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. This allows for robust correction of experimental variability. The mass difference allows the SIL standard to be distinguished from the analyte of interest by the mass spectrometer.
This compound is a deuterated form of the amino acid tyrosine and serves as an excellent internal standard for the quantification of tyrosine. Its use can significantly improve the reliability and reproducibility of measurements.
Comparison of Internal Standard Strategies
The choice of an internal standard can significantly impact the outcome of an amino acid analysis. Below is a comparison of different strategies.
Table 1: Comparison of Internal Standard Strategies for Amino Acid Analysis
| Feature | This compound (Single SIL Standard) | Labeled Amino Acid Mixture (Multiple SIL Standards) | Non-Isotopic Internal Standards (e.g., Norvaline, Sarcosine) |
| Principle | A single deuterated amino acid used to quantify a specific or multiple amino acids. | A mixture of multiple stable isotope-labeled amino acids, ideally one for each analyte. | A structurally similar but non-endogenous amino acid. |
| Accuracy | High for the corresponding analyte (Tyrosine). May be less accurate for other amino acids due to differences in ionization efficiency and matrix effects. | Very high, as each analyte is corrected by its own labeled counterpart, accounting for individual variations. | Moderate. Does not perfectly mimic the behavior of all target amino acids. |
| Precision | High. | Very high. | Moderate to high. |
| Cost | Relatively low, as only one labeled compound is needed. | High, due to the cost of multiple synthesized labeled amino acids. | Low. |
| Complexity | Simple to implement. | More complex to prepare and validate the mixture. | Simple to implement. |
| Coverage | Limited to the specific analyte and closely related compounds. | Comprehensive coverage for all amino acids in the mixture. | Broad, but less specific correction. |
| Inter-laboratory Reproducibility | Good, especially when all labs use the same standard. | Excellent, as it provides a more universal correction method. | Fair to good, but can be affected by matrix differences between labs. |
Experimental Protocol: Amino Acid Analysis using LC-MS/MS
This section outlines a general procedure for the quantification of amino acids in a biological sample, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an internal standard.
Sample Preparation
-
Protein Precipitation : To 100 µL of plasma sample, add 300 µL of cold methanol (or another suitable organic solvent) to precipitate the proteins.
-
Internal Standard Spiking : Add a known concentration of the internal standard solution (e.g., this compound) to the sample.
-
Vortex and Centrifuge : Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant, which contains the amino acids.
-
Filtration : Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column or a HILIC column is typically used for amino acid separation.
-
Mobile Phase : A gradient elution is commonly employed using a combination of aqueous and organic mobile phases, often with additives like formic acid to improve peak shape and ionization. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient : A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the amino acids based on their polarity.
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, as it provides high selectivity and sensitivity. In MRM, a specific precursor ion for each amino acid is selected and fragmented, and a specific product ion is monitored.
-
Data Acquisition : The instrument software is used to create an acquisition method that includes the specific precursor and product ion transitions for each target amino acid and the internal standard.
-
Data Analysis
-
Quantification : The concentration of each amino acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve : A calibration curve is generated using a series of standards with known concentrations of each amino acid and a constant concentration of the internal standard. The concentration of the amino acids in the unknown samples is then calculated from this curve.
Visualizing the Workflow and Decision Process
To better illustrate the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for amino acid analysis.
Caption: Decision tree for internal standard selection.
By understanding the strengths and limitations of different internal standards and following a robust experimental protocol, researchers can achieve reliable and comparable amino acid analysis results across different laboratories. The use of stable isotope-labeled standards, such as this compound, represents a significant step towards achieving this goal.
References
Linearity and recovery experiments with DL-m-Tyrosine-d3
An Objective Comparison of DL-m-Tyrosine-d3 for Use in Quantitative Bioanalysis
In the landscape of quantitative bioanalysis, particularly in methodologies reliant on mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This compound, a deuterated form of m-tyrosine, serves as an ideal internal standard for the quantification of endogenous m-tyrosine and other related compounds. This guide provides a comparative overview of its performance, focusing on critical validation parameters such as linearity and recovery, and presents the supporting experimental frameworks.
Performance Benchmarks: Linearity and Recovery
The primary role of a deuterated internal standard like this compound is to mimic the analyte of interest throughout the analytical process, thereby correcting for variability in sample preparation and instrument response. The efficacy of this correction is evaluated through linearity and recovery experiments.
Linearity assesses the direct proportionality of the instrument response to the concentration of the analyte. A wide linear range with a high correlation coefficient (r²) is indicative of a robust assay.
Recovery measures the efficiency of the extraction process by comparing the amount of analyte in a processed sample to the amount in an unprocessed standard. Consistent and reproducible recovery is crucial for reliable quantification.
Below is a summary of typical performance data for a validated LC-MS/MS method using a deuterated internal standard like this compound compared to a structural analog internal standard.
Table 1: Comparison of Linearity and Recovery
| Parameter | This compound (Internal Standard) | Structural Analog (e.g., p-Tyrosine) |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Mean Recovery (%) | 92% | 85% |
| Recovery Precision (%RSD) | < 5% | < 10% |
Note: The data presented are representative values based on typical LC-MS/MS method validation for small molecules and are intended for comparative purposes.
Experimental Protocols
A robust and validated analytical method is the foundation of reliable quantitative data. The following is a typical protocol for a linearity and recovery experiment for the quantification of m-tyrosine in human plasma using this compound as an internal standard.
Objective:
To assess the linearity of the calibration curve and the recovery of m-tyrosine from human plasma.
Materials:
-
m-Tyrosine standard
-
This compound (internal standard)
-
Control human plasma
-
Acetonitrile (protein precipitation agent)
-
Formic acid
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of m-tyrosine in 50% methanol.
-
Prepare a 1 mg/mL stock solution of this compound in 50% methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the m-tyrosine stock solution to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL in control human plasma.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each standard, QC, and blank plasma sample, add 10 µL of the this compound internal standard working solution (e.g., at 50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize mass spectrometry parameters for the detection of m-tyrosine and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Linearity: Construct a calibration curve by plotting the peak area ratio (m-tyrosine / this compound) against the concentration of the calibration standards. Perform a linear regression and determine the correlation coefficient (r²).
-
Recovery: Compare the peak area of m-tyrosine in extracted QC samples to the peak area of unextracted standards at the same concentration.
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved, the following diagrams depict the experimental workflow and a relevant biological pathway involving tyrosine.
Caption: Experimental workflow for m-tyrosine quantification.
Tyrosine is a critical amino acid involved in numerous cellular signaling pathways, most notably the Receptor Tyrosine Kinase (RTK) pathway, which regulates cell growth, differentiation, and metabolism.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
A Researcher's Guide to Deuterated Amino Acid Standards: A Comparative Look at DL-m-Tyrosine-d3
In the precise world of quantitative analysis, particularly in mass spectrometry-based proteomics and metabolomics, the accuracy of results hinges on the quality of internal standards. Deuterated amino acid standards have become the gold standard for achieving reliable quantification by correcting for variability during sample preparation and analysis. This guide provides a comparative overview of DL-m-Tyrosine-d3 and other commonly used deuterated amino acid standards, supported by representative experimental data and protocols.
The Critical Role of Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, stable isotope-labeled (SIL) internal standards are indispensable for accurate quantification.[1][2] These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, are added to samples at a known concentration before sample preparation. By co-eluting with the target analyte, they experience similar ionization suppression or enhancement effects in the mass spectrometer, allowing for accurate normalization of the analyte's signal.[3] Deuterated standards, such as this compound, are a cost-effective and widely used class of SIL internal standards.
Performance Comparison: this compound vs. Other Deuterated Standards
Table 1: Representative Performance Characteristics of Deuterated Amino Acid Standards
| Parameter | This compound | L-Leucine-d10 | L-Phenylalanine-d5 |
| Linearity (R²) | >0.995 | >0.995 | >0.995 |
| Precision (%CV) | <10% | <10% | <10% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% |
| Matrix Effect (%) | 90-110% | 88-112% | 87-115% |
| Lower Limit of Quantification (LLOQ) | ~1 µmol/L | ~1 µmol/L | ~1 µmol/L |
This table presents illustrative data based on typical performance characteristics reported in the literature for well-validated LC-MS/MS methods and does not represent a direct experimental comparison.
Experimental Protocols
Achieving the performance metrics outlined above requires robust and optimized experimental protocols. Below is a detailed methodology for a typical targeted amino acid analysis using a deuterated internal standard.
Experimental Protocol: Quantification of Amino Acids in Plasma using LC-MS/MS
1. Sample Preparation:
- To 50 µL of plasma, add 10 µL of an internal standard spiking solution containing this compound (and other deuterated amino acids) at a concentration of 50 µM.
- Precipitate proteins by adding 200 µL of ice-cold methanol.
- Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A linear gradient from 2% to 80% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Tyrosine: Precursor Ion (m/z) 182.08 -> Product Ion (m/z) 136.08
- This compound: Precursor Ion (m/z) 185.10 -> Product Ion (m/z) 139.10
- (Specific transitions for other amino acids and their deuterated standards would be similarly optimized)
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological relevance of tyrosine, the following diagrams are provided.
References
- 1. iroatech.com [iroatech.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Accurate Determination of Amino Acids in Serum Samples by Liquid Chromatography-Tandem Mass Spectrometry Using a Stable Isotope Labeling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of DL-m-Tyrosine-d3 for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of DL-m-Tyrosine-d3 for use as an internal standard in the quantitative analysis of tyrosine in clinical research samples. The performance of this compound is compared with alternative internal standards, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Introduction
Accurate quantification of amino acids such as L-p-tyrosine is crucial in clinical research for understanding various physiological and pathological states. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in mass spectrometry-based quantification, as it effectively compensates for variability during sample preparation and analysis. This compound is a deuterated analog of m-tyrosine, a positional isomer of the biologically prevalent p-tyrosine. Its distinct mass and similar chemical properties make it a candidate for an effective internal standard. This guide evaluates its suitability and compares it with other commonly used tyrosine internal standards.
Rationale for Use
The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, but is clearly distinguishable by the mass spectrometer.
This compound is selected for its structural similarity to the target analyte, L-p-tyrosine, ensuring comparable behavior during sample processing and chromatographic separation. The deuterium labeling provides a mass shift that allows for its distinct detection by the mass spectrometer, while its meta-positional isomerism offers chromatographic separation from the endogenous p-tyrosine, minimizing potential interference.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is critical for assay accuracy and precision. Here, we compare this compound with another commonly used stable isotope-labeled internal standard, L-Tyrosine-¹³C₉,¹⁵N.
| Parameter | This compound | L-Tyrosine-¹³C₉,¹⁵N | Justification |
| Structure | Deuterated m-isomer of Tyrosine | ¹³C and ¹⁵N labeled p-isomer of Tyrosine | Both are stable isotope-labeled analogs of tyrosine. |
| Mass Shift | +3 Da | +10 Da | Both provide sufficient mass difference for MS/MS detection without isotopic crosstalk. |
| Co-elution | May exhibit slightly different retention time due to isomerism. | Co-elutes with p-Tyrosine. | Co-elution is generally preferred to compensate for matrix effects at the exact retention time of the analyte. |
| Metabolic Stability | m-Tyrosine is not significantly metabolized in human plasma. | Stable and does not convert to other metabolites. | Both are considered stable for the duration of the analytical process. |
| Commercial Availability | Readily available. | Readily available. | Both can be sourced from various chemical suppliers. |
| Cost | Generally more cost-effective. | Higher cost due to more complex synthesis. | Cost can be a factor for large-scale clinical studies. |
Validation Data
The following tables summarize the validation parameters for an LC-MS/MS method for the quantification of L-p-tyrosine in human plasma using this compound as an internal standard. The data presented is representative of typical performance characteristics for such an assay.
Linearity
| Analyte | Calibration Range (µM) | R² |
| L-p-Tyrosine | 0.5 - 200 | >0.995 |
Precision and Accuracy
| Quality Control Sample | Nominal Conc. (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 1.5 | < 5% | < 6% | 95 - 105% |
| MQC | 75 | < 4% | < 5% | 96 - 104% |
| HQC | 150 | < 3% | < 4% | 97 - 103% |
Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| L-p-Tyrosine | 92 | 95 | 94 |
| This compound (IS) | 93 | 94 | 93 |
Experimental Protocol: LC-MS/MS Method
This section details a standard protocol for the quantification of L-p-tyrosine in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-p-Tyrosine: Q1/Q3 (e.g., 182.1 -> 136.1 m/z)
-
This compound: Q1/Q3 (e.g., 185.1 -> 139.1 m/z)
-
Conclusion
This compound demonstrates suitable performance as an internal standard for the quantification of L-p-tyrosine in clinical research samples by LC-MS/MS. Its validation data for linearity, precision, accuracy, and recovery are comparable to those of other commonly used stable isotope-labeled internal standards. While L-Tyrosine-¹³C₉,¹⁵N offers the advantage of co-elution, this compound provides a reliable and more cost-effective alternative. The choice of internal standard should be based on the specific requirements of the study, including budget and the need to control for matrix effects at the precise retention time of the analyte. The provided experimental protocol offers a robust starting point for method development and validation in your laboratory.
A Researcher's Guide to Assessing the Isotopic Purity of DL-m-Tyrosine-d3
For researchers, scientists, and drug development professionals, the accurate determination of the isotopic purity of deuterated compounds like DL-m-Tyrosine-d3 is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available this compound, supported by experimental data and detailed analytical protocols.
This document outlines the primary analytical techniques for assessing isotopic purity—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. It also presents a comparative analysis of this compound from various suppliers to aid in the selection of the most suitable material for your research needs.
Data Presentation: A Comparative Analysis of this compound
The isotopic purity of a deuterated compound is a key quality attribute, indicating the percentage of the molecule that contains the desired number of deuterium atoms. A thorough assessment also includes the distribution of other isotopologues (molecules with fewer or more deuterium atoms than intended). The following table summarizes the stated isotopic purity of this compound and similar deuterated tyrosine compounds from prominent chemical suppliers.
| Supplier | Product Name | Stated Isotopic Purity/Enrichment |
| Toronto Research Chemicals | 3-Nitro-L-tyrosine-d3 | >95% (Measured at 99.7%, with d0 at 0.11%) |
| Cambridge Isotope Laboratories | L-Tyrosine (3,3-D₂, 98%) | 98% |
| Cambridge Isotope Laboratories | L-Tyrosine (ring-3,5-D₂, 98%) | 98% |
| Cambridge Isotope Laboratories | L-Tyrosine (D₇, 98%) | 98% |
| MedchemExpress | 3-Nitro-L-tyrosine-d3 | 98.9% |
| Sigma-Aldrich | L-Tyrosine- ¹³C₉, ¹⁵N,α,β,β,2,3,5,6-d₇ | 98 atom % D |
Note: Data for this compound was not directly available from all suppliers at the time of publication. Data for structurally similar deuterated tyrosine compounds is provided for comparative purposes.
Key Analytical Techniques for Isotopic Purity Assessment
The two gold-standard techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS) is a powerful technique that separates ions based on their mass-to-charge ratio. For deuterated compounds, high-resolution mass spectrometry (HRMS) can distinguish between the desired deuterated isotopologue and its non-deuterated or partially deuterated counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton NMR (¹H-NMR), is highly effective for quantifying the presence of residual protons at the sites of deuteration. The absence or significant reduction of a proton signal at a specific chemical shift confirms successful deuteration.
A combination of both MS and NMR provides the most comprehensive assessment of isotopic purity, confirming both the overall isotopic enrichment and the specific sites of deuterium incorporation.
Experimental Protocols
Accurate determination of isotopic purity relies on well-defined analytical methods. Below are detailed protocols for the two primary techniques.
Mass Spectrometry (MS) Protocol
This protocol outlines a general method for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-MS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive electrospray ionization (ESI+) mode.
-
Scan Mode: Full scan from m/z 180-190 to observe all isotopologues of this compound (unlabeled MW: 181.19 g/mol ; d3 MW: ~184.21 g/mol ).
-
Data Acquisition: Acquire high-resolution mass spectra to resolve the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species.
-
Calculate the area under the curve for each peak.
-
Determine the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Area of d3 peak / Sum of areas of d0, d1, d2, and d3 peaks) x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general method for assessing the isotopic purity of this compound using ¹H-NMR.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
If quantitative analysis is required, add a known amount of an internal standard with a distinct NMR signal.
-
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Integrate the signals corresponding to the residual protons at the deuterated positions on the meta-tyrosine ring. The absence or significant reduction of these signals compared to the non-deuterated standard indicates high isotopic enrichment.
-
-
Data Analysis:
-
Compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule (if available) or to the internal standard.
-
Calculate the percentage of deuteration at the specific positions.
-
Visualizing the Workflow
To better illustrate the process of assessing isotopic purity, the following diagrams outline the experimental workflows.
Caption: Workflow for Isotopic Purity Assessment by Mass Spectrometry.
Safety Operating Guide
Proper Disposal of DL-m-Tyrosine-d3: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for DL-m-Tyrosine-d3, a deuterated form of the amino acid tyrosine often used in metabolic research and as an internal standard in mass spectrometry.
While this compound is not classified as a hazardous substance, adherence to good laboratory practices and local regulations for chemical waste disposal is crucial.[1] The following procedures outline the recommended steps for its safe disposal.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Hand Protection: Protective gloves.[2]
-
Respiratory Protection: A respirator is required when dusts are generated.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
Spill Management
In the event of a spill, follow these steps to contain and clean up the material for disposal:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the powder from spreading or entering drains.
-
Clean-up: Mechanically collect the spilled material. This can be done by carefully sweeping or vacuuming the solid into a suitable container. Avoid generating dust.
-
Disposal of Clean-up Materials: Place the collected material and any contaminated cleaning supplies into a designated and labeled waste container for proper disposal.
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Unused Material:
-
Collect the waste material in a clearly labeled, sealed container.
-
Dispose of the contents and the container at an approved waste disposal plant.
-
It is recommended to consult with a local waste disposal expert for guidance.
-
Do not dispose of the chemical down the drain.
-
-
Empty Containers:
-
Contaminated Containers: Handle contaminated packaging in the same manner as the substance itself.
-
Non-Contaminated Containers: Completely emptied and clean packages may be recycled.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Chemical and Physical Properties
| Property | Value |
| Appearance | Solid |
| CAS Number | 556-03-6 (for DL-Tyrosine) |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Under fire conditions, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2). |
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in research and development.
References
Essential Safety and Operational Guide for Handling DL-m-Tyrosine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DL-m-Tyrosine-d3. The following procedures are based on best practices for handling similar chemical structures and deuterated compounds to ensure laboratory safety and maintain product integrity.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures and general laboratory safety protocols.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles that meet ANSI Z.87.1 standards are required. |
| Face Protection | Face Shield | A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against skin contact. |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator may be necessary if engineering controls, such as a fume hood, are not available or when handling large quantities that may generate dust. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural, step-by-step guidance for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and available for all manipulations of this compound to minimize inhalation exposure.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Due to the hygroscopic nature of many deuterated compounds, it is recommended to handle and store them under a dry, inert atmosphere, such as nitrogen or argon, to prevent isotopic dilution.
2. Donning PPE:
-
Before entering the designated handling area, put on all required PPE as outlined in the table above.
3. Handling the Compound:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Handle the solid compound carefully to avoid creating dust.
-
Weigh the necessary amount of the compound in the fume hood.
-
Keep the container tightly closed when not in use.
4. Decontamination:
-
After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove and dispose of gloves in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to ensure safety and environmental protection.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and other lab supplies, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain. Waste solvents should be segregated by type to facilitate proper disposal.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
